Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c1-10-6(7)5-2-3-11(8,9)4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHZABJZHHCDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67488-50-0 | |
| Record name | 3-Thiophenecarboxylic acid, 2,5-dihydro-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67488-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dihydro-3-thenoate 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
An In-depth Technical Guide on the
Introduction
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known as 3-Methoxycarbonyl-3-sulfolene or Methyl 3-sulfolene-3-carboxylate, is a heterocyclic organic compound with the CAS Number 67488-50-0.[1] The core structure, a sulfolene ring, is a derivative of thiophene where the sulfur atom is oxidized to a sulfone and the double bonds are partially saturated. This class of compounds, 3-sulfolenes and their derivatives, are valuable as synthetic intermediates.[2][3] They can serve as stable, solid sources for substituted 1,3-butadienes through thermal extrusion of sulfur dioxide.[2][4] The title compound, featuring a methyl carboxylate group, is of particular interest in organic synthesis for the construction of more complex molecular architectures, potentially for pharmaceutical and agrochemical applications.[5] This document outlines the primary synthetic routes for its preparation, providing detailed experimental protocols and quantitative data.
Synthetic Pathways
Two principal retrosynthetic pathways are considered for the synthesis of this compound.
-
Route A: Post-functionalization of 3-Sulfolene. This approach begins with the commercially available and stable compound 3-sulfolene (also known as butadiene sulfone).[4] The synthesis involves a two-step process: carboxylation at the C-3 position followed by esterification to yield the final product.
-
Route B: Ring Formation and Subsequent Oxidation. This pathway involves first constructing the methyl 2,5-dihydrothiophene-3-carboxylate ring system, followed by oxidation of the sulfide to the corresponding sulfone. This route offers versatility in introducing substituents to the ring.
Route A: Post-functionalization of 3-Sulfolene
This is a direct approach utilizing 3-sulfolene as the starting material. The key steps are the introduction of a carboxylic acid group onto the sulfolene ring, followed by a standard esterification reaction.
Logical Workflow for Route A
Caption: Workflow for the synthesis via functionalization of 3-sulfolene.
Step 1: Synthesis of 3-Sulfolene-3-carboxylic Acid
This step involves the direct carboxylation of 3-sulfolene. A known method is the base-catalyzed reaction with carbon dioxide under pressure.[6]
Experimental Protocol:
-
Reactants: 3-Sulfolene, a suitable base (e.g., potassium tert-butoxide), and carbon dioxide.
-
Apparatus: A pressure reaction vessel or autoclave.
-
Procedure:
-
Charge the pressure vessel with 3-sulfolene and a suitable solvent (e.g., THF).
-
Add the base catalyst to the solution.
-
Seal the vessel and pressurize with carbon dioxide to approximately 3 bar.
-
Stir the reaction mixture at a controlled temperature. The reaction may require several hours to proceed to completion.
-
After the reaction, carefully vent the excess CO2.
-
Acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolate the product, 3-sulfolene-3-carboxylic acid, by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Value | Reference |
| Starting Material | 3-Sulfolene | [6] |
| Reagents | Base, Carbon Dioxide | [6] |
| Pressure | 3 bar | [6] |
| Product | 3-Sulfolene-3-carboxylic acid | [6] |
| Yield | 45% | [6] |
Step 2: Esterification to this compound
This is a standard Fischer esterification of the carboxylic acid intermediate.
Experimental Protocol:
-
Reactants: 3-Sulfolene-3-carboxylic acid, methanol, and a catalytic amount of strong acid (e.g., sulfuric acid).
-
Apparatus: Round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Dissolve 3-sulfolene-3-carboxylic acid in an excess of methanol in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
-
Route B: Ring Formation and Subsequent Oxidation
This synthetic strategy builds the heterocyclic ring first and then performs the oxidation of the sulfur atom as the final step. This method is adapted from the synthesis of substituted 2,5-dihydrothiophenes.[7]
Reaction Scheme for Route B
Caption: Synthesis via ring formation followed by sulfide oxidation.
Step 1: Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate
This synthesis utilizes a cyclocondensation reaction between a vinylphosphonate and an α-mercaptocarbonyl compound.[7] For the target molecule, an appropriate vinylphosphonate is methyl 2-(diethylphosphono)acrylate, and the simplest α-mercaptocarbonyl is mercaptoacetaldehyde.
Experimental Protocol:
-
Reactants: Methyl 2-(diethylphosphono)acrylate, mercaptoacetaldehyde, and a base catalyst (e.g., triethylamine).
-
Apparatus: Round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve the vinylphosphonate and mercaptoacetaldehyde in a suitable solvent such as methanol or benzene.
-
Add the base catalyst (triethylamine) dropwise to the stirred solution at room temperature.
-
Continue stirring for several hours to 24 hours. The reaction is typically refluxed for 18-20 hours to ensure completion.[7]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be purified by distillation or column chromatography to yield Methyl 2,5-dihydrothiophene-3-carboxylate.[7]
-
| Parameter | Value | Reference |
| Reactant 1 | Vinylphosphonate | [7] |
| Reactant 2 | α-Mercaptocarbonyl compound | [7] |
| Catalyst | Triethylamine or Sodium Hydride | [7] |
| Product | Substituted 3-carbomethoxy-2,5-dihydrothiophene | [7] |
| Yield | Generally excellent | [7] |
Step 2: Oxidation to this compound
The final step is the oxidation of the sulfide in the dihydrothiophene ring to a sulfone. This is a common transformation in organic synthesis.
Experimental Protocol:
-
Reactants: Methyl 2,5-dihydrothiophene-3-carboxylate and an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid).
-
Apparatus: Round-bottom flask with a magnetic stirrer, in an ice bath.
-
Procedure (using m-CPBA):
-
Dissolve Methyl 2,5-dihydrothiophene-3-carboxylate in a chlorinated solvent (e.g., dichloromethane) in the flask and cool the solution in an ice bath.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization to afford the final product, this compound.
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. Route A, starting from 3-sulfolene, is direct but may be limited by the yield of the initial carboxylation step. Route B offers a more flexible approach, building the ring system first, which may allow for the synthesis of various analogs, followed by a reliable oxidation step. The choice of route will depend on the availability of starting materials, desired scale, and overall efficiency. Both pathways utilize well-established organic transformations, making the target compound accessible for researchers in synthetic and medicinal chemistry.
References
- 1. This compound - CAS:67488-50-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Sulfolene - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide. This compound, also known as Methyl 3-sulfolene-3-carboxylate, is a versatile intermediate in organic synthesis with potential applications in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67488-50-0 | [1][2][3] |
| Molecular Formula | C₆H₈O₄S | [2] |
| Molecular Weight | 176.19 g/mol | [2] |
| Melting Point | 60-62 °C | [2] |
| Boiling Point | 360.8 °C at 760 mmHg | [2] |
| Flash Point | 172 °C | [2] |
| Appearance | White to light yellow powder or crystals | |
| Purity | >98.0% (HPLC) | [4] |
| Solubility | Soluble in Methanol | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synonyms: 3-METHOXYCARBONYL-3-SULFOLENE, Methyl 3-sulfolene-3-carboxylate, 3-Methoxycarbonyl-3-sulpholene, 3-Methoxycarbonyl-2,5-dihydrothiophene-1,1-dioxide, 3-Sulfolene-3-carboxylic acid methyl ester, 2,5-Dihydro-3-methoxycarbonylthiophene 1,1-dioxide, 3-Carbomethoxy-3-sulpholene~3-Methoxycarbonyl-2,5-dihydrothiophene-1,1-dioxide.[2]
Spectroscopic Data
While a complete set of publicly available spectra is limited, the following ¹H NMR data has been reported after purification:
-
¹H NMR (CDCl₃): δ 7.00 (m, 1H), 3.98 (bs, 4H), 3.80 (s, Me).[2]
Further analytical data, including ¹³C NMR, IR, and Mass Spectrometry, would be essential for complete characterization and can often be obtained from commercial suppliers upon request.[3]
Synthesis and Purification
A general workflow for the synthesis can be conceptualized as follows:
Purification:
For purification, if infrared spectroscopy indicates the presence of hydroxyl impurities, the compound can be dissolved in dichloromethane (CH₂Cl₂), washed with aqueous sodium carbonate (Na₂CO₃) and water, and then dried over magnesium sulfate (MgSO₄). After filtration and evaporation of the solvent, the resulting residue can be washed with cold diethyl ether and dried under vacuum.[2]
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the electron-withdrawing sulfone group and the α,β-unsaturated ester functionality. This structure makes it a valuable participant in several key organic reactions.
Diels-Alder Reactions
The 3-sulfolene ring system is a well-established precursor for in-situ generation of 1,3-dienes via a retro-cheletropic extrusion of sulfur dioxide upon heating. The resulting diene can then participate in Diels-Alder reactions with various dienophiles. This strategy is advantageous as it allows for the controlled generation of often gaseous or unstable dienes.
Michael Addition
The double bond in the 3-sulfolene ring is activated by the adjacent electron-withdrawing sulfone and carboxylate groups, making it a competent Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. Its utility is particularly noted in the pharmaceutical industry as an intermediate for the synthesis of more complex molecules.[2][3] The reactivity of the sulfolene moiety also opens up possibilities in materials science for the development of novel polymers and specialty chemicals.[6]
Safety Information
This compound is classified as a warning-level hazard. It may cause an allergic skin reaction (H317) and cause serious eye irritation (H319). It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical. In case of contact with eyes, rinse cautiously with water for several minutes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
Introduction
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known by its synonym Methyl 3-sulfolene-3-carboxylate (CAS Number: 67488-50-0), is a sulfone derivative of a dihydrothiophene ester.[1][2] Such compounds are of significant interest to researchers and drug development professionals due to their potential applications in organic synthesis and medicinal chemistry. The sulfone group imparts unique chemical properties, making this molecule a versatile building block for the synthesis of more complex chemical entities. Accurate spectroscopic characterization is paramount for the verification of its structure and purity. This guide provides a detailed overview of the expected spectroscopic data for this compound, based on the analysis of its parent structure, 3-sulfolene, and general principles of spectroscopy.
Data Presentation
The following tables summarize the experimental spectroscopic data for 3-sulfolene and provide a predicted analysis for this compound. The predictions are based on the known effects of a methyl carboxylate substituent on the respective spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Experimental Chemical Shift (δ) for 3-sulfolene (ppm) [3][4] | Predicted Chemical Shift (δ) for this compound (ppm) | Predicted Multiplicity |
| 3-Sulfolene | H2, H5 | 3.75 | ~4.0 - 4.2 | Multiplet |
| H3, H4 | 6.08 | - | - | |
| This compound | H2 | - | ~4.0 - 4.2 | Multiplet |
| H4 | - | ~6.8 - 7.2 | Singlet or fine multiplet | |
| H5 | - | ~3.8 - 4.0 | Multiplet | |
| -OCH₃ | - | ~3.8 | Singlet |
Prediction Rationale: The introduction of the electron-withdrawing methyl carboxylate group at the C3 position is expected to deshield the adjacent olefinic proton (H4), shifting it downfield. The allylic protons at C2 and C5 will also be affected, with H2 likely experiencing a more significant downfield shift due to its proximity to the substituent. The methyl ester protons will appear as a characteristic singlet.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Experimental Chemical Shift (δ) for 3-sulfolene (ppm) [5] | Predicted Chemical Shift (δ) for this compound (ppm) |
| 3-Sulfolene | C2, C5 | 51.5 | ~52 - 55 |
| C3, C4 | 127.0 | C3: ~130-135, C4: ~135-140 | |
| This compound | C2 | - | ~52 - 55 |
| C3 | - | ~130 - 135 | |
| C4 | - | ~135 - 140 | |
| C5 | - | ~50 - 53 | |
| -C=O | - | ~165 - 170 | |
| -OCH₃ | - | ~52 - 55 |
Prediction Rationale: The carbonyl carbon of the ester will introduce a new signal in the downfield region. The olefinic carbons (C3 and C4) will be deshielded, with C3 being directly attached to the substituent and C4 being in conjugation. The chemical shifts of the saturated carbons (C2 and C5) are expected to be less affected.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Experimental Wavenumber (cm⁻¹) for 3-sulfolene [6] | Predicted Wavenumber (cm⁻¹) for this compound |
| 3-Sulfolene | C-H (alkene) | ~3030 | ~3050 |
| C-H (alkane) | ~2950 | ~2960 | |
| C=C | ~1630 | ~1640 | |
| SO₂ (asymmetric stretch) | ~1300 | ~1310 | |
| SO₂ (symmetric stretch) | ~1130 | ~1140 | |
| This compound | C-H (alkene) | - | ~3050 |
| C-H (alkane) | - | ~2960 | |
| C=O (ester) | - | ~1720 | |
| C=C | - | ~1640 | |
| SO₂ (asymmetric stretch) | - | ~1310 | |
| SO₂ (symmetric stretch) | - | ~1140 | |
| C-O (ester) | - | ~1250 |
Prediction Rationale: The most significant addition to the IR spectrum will be the strong absorption band of the ester carbonyl (C=O) group. The other characteristic bands of the sulfolene ring are expected to be present with minor shifts.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Experimental m/z for 3-sulfolene [7][8] | Predicted m/z for this compound | Predicted Fragmentation Pattern |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 118 (M⁺), 68 (M⁺ - SO₂) | - | - |
| This compound | C₆H₈O₄S | 176.19 | - | 176 (M⁺) | Loss of SO₂ (m/z 112), loss of OCH₃ (m/z 145), loss of COOCH₃ (m/z 117) |
Prediction Rationale: The molecular ion peak is predicted at its calculated molecular weight. Common fragmentation pathways would likely involve the loss of sulfur dioxide, a characteristic fragmentation for sulfones, as well as fragmentation of the ester group.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are standard for the analysis of organic compounds and would be applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, number of scans (typically 8-16), and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is common.
-
-
Ionization:
-
In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺).
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The detector generates a signal that is proportional to the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Generalized workflow for spectroscopic analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3-SULFOLENE(77-79-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-SULFOLENE(77-79-2) 13C NMR spectrum [chemicalbook.com]
- 6. 3-SULFOLENE(77-79-2) IR Spectrum [chemicalbook.com]
- 7. 3-SULFOLENE(77-79-2) MS spectrum [chemicalbook.com]
- 8. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document presents available spectroscopic data, outlines general experimental protocols for acquiring such data, and offers a logical workflow for the spectroscopic analysis of this and similar organic molecules.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |
| O-CH ₃ | 3.7 - 3.9 | Singlet | N/A |
| C2-H ₂ | 3.8 - 4.2 | Multiplet | |
| C5-H ₂ | 3.2 - 3.6 | Multiplet | |
| C4-H | 6.8 - 7.2 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C =O | 160 - 165 |
| C 4 | 135 - 145 |
| C 3 | 125 - 135 |
| C 2 | 50 - 60 |
| O-C H₃ | 50 - 55 |
| C 5 | 45 - 55 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 176.0194 | Molecular Ion |
| [M-OCH₃]⁺ | 145 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 117 | Loss of carbomethoxy group |
| [M-SO₂]⁺ | 112 | Loss of sulfur dioxide (via retro-Diels-Alder) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining NMR and mass spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to provide a reference signal at 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to ensure full relaxation of the protons between scans.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of adjacent protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Ionization:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental formula of the compound.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information. For this molecule, a retro-Diels-Alder reaction leading to the loss of SO₂ is a likely fragmentation pathway.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
This comprehensive guide provides a framework for the NMR and mass spectrometry analysis of this compound. While experimentally determined data is currently limited in public domains, the provided protocols and predicted spectral information offer a solid foundation for researchers undertaking the characterization of this molecule.
Thermal Stability of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermal Chemistry of 3-Sulfolenes
3-Sulfolenes are a class of cyclic organic compounds containing a sulfone functional group within a five-membered ring. A key feature of their reactivity is the ability to undergo a reversible retro-cheletropic reaction to release sulfur dioxide (SO₂) and a corresponding 1,3-diene. This reaction is thermally induced and serves as a convenient method for generating often unstable dienes in situ for subsequent reactions, such as Diels-Alder cycloadditions.[1][2] The parent compound, 3-sulfolene, is known to decompose at temperatures above 80 °C.[2][3] The presence of substituents on the sulfolene ring can influence the temperature at which this decomposition occurs.
Predicted Thermal Decomposition Pathway
It is anticipated that Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide will follow the characteristic thermal decomposition pathway of 3-sulfolenes. Upon heating, the compound is expected to undergo a retro-cheletropic extrusion of sulfur dioxide, yielding Methyl 2,4-pentadienoate. The reaction is predicted to be a concerted, pericyclic process.
The anticipated decomposition is illustrated in the following reaction scheme:
Caption: Predicted thermal decomposition of this compound.
The presence of the electron-withdrawing methyl carboxylate group at the 3-position may influence the rate of this reaction compared to unsubstituted 3-sulfolene. However, without experimental data, the precise effect remains speculative.
Predicted Thermal Stability Data
The following table summarizes the predicted thermal stability data for this compound, based on the known properties of 3-sulfolene. It is crucial to note that these values are hypothetical and require experimental verification.
| Parameter | Predicted Value/Observation | Notes |
| Decomposition Onset Temperature | > 80 °C | Based on the decomposition temperature of the parent 3-sulfolene.[2][3] The actual temperature may be influenced by the substituent. |
| Decomposition Products | Methyl 2,4-pentadienoate, Sulfur Dioxide (SO₂) | Resulting from the retro-cheletropic extrusion reaction. |
| Thermolysis Conditions | Heating in an inert solvent (e.g., xylene, toluene) or neat. | The choice of solvent and reaction time will depend on the desired outcome (e.g., isolation of the diene or its in situ use). |
| Reaction Type | Retro-cheletropic Reaction | A pericyclic reaction characterized by the extrusion of a small molecule (SO₂). |
Proposed Experimental Protocols
To empirically determine the thermal stability of this compound, the following standard analytical techniques are recommended:
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss is first observed.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of the compound.
Methodology:
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
An endothermic or exothermic peak corresponding to the decomposition event is observed. The peak onset temperature provides information about the thermal stability.
Isothermal and Dynamic Reaction Calorimetry
Objective: To obtain kinetic data for the thermal decomposition reaction.
Methodology:
-
A solution of the compound in a suitable high-boiling solvent is prepared in a reaction calorimeter.
-
For isothermal experiments, the solution is heated to a specific temperature, and the heat evolved over time is measured to determine the reaction rate constant at that temperature.
-
For dynamic experiments, the solution is heated at a constant rate, and the heat flow is monitored to determine the reaction kinetics over a temperature range.
The following workflow illustrates the proposed experimental approach:
Caption: Proposed experimental workflow for determining thermal stability.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available, a strong predictive framework can be established based on the known behavior of 3-sulfolenes. The compound is expected to undergo a retro-cheletropic extrusion of sulfur dioxide upon heating to yield Methyl 2,4-pentadienoate. The precise decomposition temperature and reaction kinetics are likely influenced by the methyl carboxylate substituent. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the thermal stability profile of this compound, which is essential for its safe handling, storage, and application in research and development. It is strongly recommended that these experimental studies be conducted to validate the predicted thermal behavior before large-scale use.
References
An In-depth Technical Guide to the Solubility of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, a sulfolene derivative, is a compound of interest in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification, and formulation development. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary methodologies for its determination.
Compound Profile:
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 67488-50-0 | [2] |
| Molecular Formula | C₆H₈O₄S | [3] |
| Molecular Weight | 176.19 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [1][2] |
| Melting Point | 92-95 °C | [4] |
Solubility Profile
Qualitative Solubility Data
Direct, quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a variety of organic solvents is not extensively documented in publicly accessible scientific literature. However, existing sources provide some qualitative insights:
-
The compound is reported to have good solubility in common organic solvents .[2]
-
It is specifically mentioned to be soluble in Methanol .[2]
The parent compound, 3-sulfolene, is noted to be soluble in water, ethanol, and benzene, which may suggest similar solubility characteristics for its derivatives.[5]
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors, including:
-
Solvent Polarity: As a polar compound, it is expected to exhibit higher solubility in polar organic solvents.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Crystalline Structure: The crystal lattice energy of the solid will impact the energy required to dissolve it.
Experimental Protocol for Solubility Determination
To empower researchers to obtain the needed quantitative data, a standard experimental protocol for determining the solubility of a solid organic compound in an organic solvent is provided below. The shake-flask method followed by gravimetric analysis is a widely accepted technique.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Experimental Workflow Diagram
Figure 1. Experimental workflow for determining the solubility of a solid in an organic solvent.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sampling:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of dried solute (g)) / (Volume of aliquot taken (L))
-
This can be converted to other units such as mg/mL or mol/L as required.
-
Alternative Analytical Methods
For compounds with a suitable chromophore, UV-Vis spectroscopy can be used for quantification. In this case, a calibration curve of absorbance versus concentration would be prepared, and the concentration of the saturated solution would be determined by measuring its absorbance after appropriate dilution. High-Performance Liquid Chromatography (HPLC) is another powerful technique for accurate concentration determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocol for the shake-flask method, along with the workflow diagram, offers a reliable approach to generating the precise solubility data needed for informed decision-making in research and development activities. The qualitative information gathered suggests good solubility in common organic solvents, particularly polar ones like methanol.[2]
References
An In-depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate, identified by CAS number 67488-46-4, is a sulfur-containing heterocyclic compound. Its structural motif is a recognized pharmacophore, suggesting its potential as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the available experimental data for this compound and its close analogs. It includes known physical and chemical properties, a general synthetic protocol, and an exploration of the potential biological significance of the broader class of thiophene derivatives. Due to the limited direct experimental data for this specific compound, information from closely related structures is presented to provide a foundational understanding for future research.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Methyl 2,5-dihydrothiophene-3-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 67488-46-4 | [2] |
| Molecular Formula | C₆H₈O₂S | [2] |
| Molecular Weight | 144.19 g/mol | [2] |
| Appearance | White to pale yellow crystal/lump | [1] |
| Melting Point | 34 - 38 °C | [2] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| Purity | ≥ 95% (GC) | [2] |
Synthesis and Reactivity
General Synthetic Protocol
The synthesis of 3-carbomethoxy-2,5-dihydrothiophenes can be achieved through the reaction of vinylphosphonates with α-mercaptocarbonyl compounds. A general procedure, adapted from the work of McIntosh and Sieler, provides a viable route to this class of compounds.[3]
Experimental Protocol: Synthesis of Substituted 3-Carbomethoxy-2,5-dihydrothiophenes [3]
-
Materials:
-
Diethyl carbomethoxymethylphosphonate
-
Appropriate aldehyde or ketone
-
α-mercaptoaldehyde or α-mercaptoketone
-
Sodium hydride
-
Dry solvents (e.g., pyridine, benzene)
-
-
Procedure:
-
Preparation of the Vinylphosphonate: The vinylphosphonate is prepared by the reaction of diethyl carbomethoxymethylphosphonate with an appropriate aldehyde or ketone in a suitable solvent like benzene, often with a catalyst such as piperidine and acetic acid, and heating under reflux with a Dean-Stark trap to remove water.
-
Cyclization Reaction: To a slurry of sodium hydride in a dry solvent such as pyridine, a solution of the α-mercaptocarbonyl compound in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen). After the evolution of hydrogen ceases, the vinylphosphonate is added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The product is then extracted with an organic solvent (e.g., ether or dichloromethane). The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
-
Yields: The yields for the synthesis of various substituted 3-carbomethoxy-2,5-dihydrothiophenes using this method are reported to be in the range of good to excellent.[3]
General synthetic workflow for 3-carbomethoxy-2,5-dihydrothiophenes.
Chemical Reactivity
The 2,5-dihydrothiophene ring is known to undergo various chemical transformations, providing avenues for further functionalization.
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide.[4]
-
Reduction: The double bond in the ring can be hydrogenated to yield the corresponding tetrahydrothiophene derivative.[4]
-
Diels-Alder Reaction: While thiophene itself is a poor diene due to its aromaticity, 2,5-dihydrothiophenes can potentially act as dienophiles in cycloaddition reactions.[5][6] The reactivity is influenced by the substituents on the ring.
Spectroscopic Data (Analogous Compounds)
Table 2: Representative Spectral Data for Substituted 3-Carbomethoxy-2,5-dihydrothiophenes [3]
| Compound Structure | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| 2-methyl-3-carbomethoxy-2,5-dihydrothiophene | 1720 (C=O), 1650 (C=C) | 6.62 (d, 1H, J=1.5 Hz), 4.48 (dd, 1H, J=3, 1.5 Hz), 3.75 (s, 3H), 2.4-0.8 (m, 5H) |
| 2,2-dimethyl-3-carbomethoxy-2,5-dihydrothiophene | 1720 (C=O), 1650 (C=C) | 6.75 (d, 1H, J=1.5 Hz), 4.5-4.25 (m, 1H), 3.80 (s, 3H), 2.2-1.15 (m, 2H), 1.55 (s, 3H), 1.50 (s, 3H) |
| 2-phenyl-3-carbomethoxy-2,5-dihydrothiophene | 1720 (C=O), 1650 (C=C) | 7.28 (s, 5H), 6.85 (d, 1H, J=2 Hz), 5.45 (d, 1H, J=2 Hz), 3.52 (s, 3H), 2.2-1.15 (m, 2H) |
Biological and Toxicological Profile (Thiophene Derivatives)
Direct biological or toxicological data for Methyl 2,5-dihydrothiophene-3-carboxylate is not currently available in the public domain. However, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have been investigated for a wide range of biological activities.
Thiophene-containing compounds have been reported to exhibit various pharmacological properties, including:
-
Anticancer Activity: Certain thiophene carboxamide derivatives have shown significant antiproliferative effects against various cancer cell lines.[7][8] For example, some derivatives have demonstrated IC₅₀ values in the low micromolar range against hepatocellular carcinoma cells.[7]
-
Antimicrobial Activity: Thiophene derivatives have been explored for their potential as antibacterial and antifungal agents.[9][10]
-
Anti-inflammatory Activity: The thiophene nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
It is important to note that the biological activity and toxicity of thiophene derivatives are highly dependent on their substitution patterns. The metabolism of the thiophene ring, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites, which may be associated with toxicity.[11] Therefore, any new thiophene-based compound would require thorough toxicological evaluation.[12][13]
Conceptual diagram of potential therapeutic areas for thiophene derivatives.
Conclusion
Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4) is a readily synthesizable heterocyclic compound with potential for further chemical modification. While direct and extensive experimental data for this specific molecule is limited, the known chemistry of 2,5-dihydrothiophenes and the established biological importance of the broader thiophene class of compounds suggest that it could serve as a valuable intermediate in drug discovery and materials science. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and toxicological profile to unlock its full potential. This guide provides a foundational resource for researchers embarking on studies involving this compound, highlighting both the available knowledge and the existing data gaps.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. femaflavor.org [femaflavor.org]
An In-depth Technical Guide to the Discovery and History of Substituted 3-Sulfolenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 3-sulfolenes, five-membered heterocyclic compounds containing a sulfone functional group, have emerged as versatile building blocks in organic synthesis and have garnered increasing interest in medicinal chemistry. Initially recognized as stable precursors for generating 1,3-dienes for Diels-Alder reactions, their applications have expanded significantly. The sulfone moiety, a polar and aprotic functional group, can act as a hydrogen bond acceptor and enhance the physicochemical properties of molecules, such as solubility and metabolic stability, making it an attractive scaffold in drug design.[1] This guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of substituted 3-sulfolenes, alongside a summary of their quantitative properties and applications in drug development.
Historical Perspective: From Unsubstituted to Substituted 3-Sulfolenes
The journey into the chemistry of 3-sulfolenes began in 1935 when H. Staudinger and co-workers first reported the reaction between butadiene and sulfur dioxide, which yielded the parent compound, 3-sulfolene (also known as butadiene sulfone).[2] This reaction is a [4+1] cheletropic addition, a process where two sigma bonds are concertedly formed or broken at a single atom.[3]
The first documented synthesis of a substituted 3-sulfolene, which significantly broadened the synthetic utility of this class of compounds, was reported by Backer and Blaas in 1941. They conducted a Diels-Alder reaction using the cyclic adduct of sulfur dioxide and 2-methyl-3-thiomethyl-1,3-butadiene with maleic anhydride, demonstrating the use of a substituted 3-sulfolene as a diene precursor.[1] This pioneering work laid the foundation for the extensive exploration of substituted 3-sulfolenes in organic synthesis.
Core Synthetic Methodologies
The preparation of substituted 3-sulfolenes can be broadly categorized into several key strategies, moving beyond the initial direct cycloaddition of substituted dienes with sulfur dioxide, which can be impractical due to the instability and complex synthesis of the required dienes.[3]
Electrophilic Addition
This method involves the addition of an electrophile to the double bond of a pre-existing sulfolene, often followed by an elimination step to re-form the double bond in a substituted form.
Oxidation of Thiol Precursors
Substituted 3-sulfolenes can be synthesized by the oxidation of corresponding substituted thiolene or thiophene precursors. For instance, 3-bromo-3-sulfolene was prepared via a three-step sequence starting from 2-butyne-1,4-diol, which involved hydrobromination, thiirane formation, and subsequent oxidation.[3]
Deprotonation and Alkylation
The electron-withdrawing nature of the sulfone group renders the protons at the α-positions (C2 and C5) of the 3-sulfolene ring acidic. This allows for deprotonation with a strong base to form a carbanion, which can then be alkylated by reacting with an electrophile. This method has been extensively used to introduce a wide variety of substituents.
Transition-Metal Catalysis
Modern synthetic methods increasingly employ transition-metal catalysis to achieve the synthesis of substituted 3-sulfolenes with high efficiency and selectivity. For example, the Heck-Matsuda reaction has been utilized for the arylation of 3-sulfolenes to produce 3,4-diaryl derivatives. Stille coupling has also been employed to introduce substituents at the 2-position.[3]
Quantitative Data of Substituted 3-Sulfolenes
The physical and spectroscopic properties of 3-sulfolenes are crucial for their characterization and application. The following tables summarize key quantitative data for the parent 3-sulfolene and some of its common substituted derivatives.
Table 1: Physical Properties of Selected 3-Sulfolenes
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 65-66[4] | Decomposes |
| 3-Methyl-3-sulfolene | C₅H₈O₂S | 132.18 | 63-65 | - |
| 3,4-Dimethyl-3-sulfolene | C₆H₁₀O₂S | 146.21 | 137-139 | - |
Table 2: Spectroscopic Data of Selected 3-Sulfolenes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-Sulfolene | 3.84 (s, 4H), 5.95 (s, 2H) | 51.8, 126.9 | 1300, 1125 (SO₂) |
| 3-Methyl-3-sulfolene | 1.9 (s, 3H), 3.7 (s, 4H) | 22.5, 59.5, 122.1, 137.9 | 1305, 1130 (SO₂) |
| 3,4-Dimethyl-3-sulfolene | 1.8 (s, 6H), 3.6 (s, 4H) | 12.3, 55.4, 129.8 | 1300, 1120 (SO₂) |
Note: NMR data can vary based on the solvent used.
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of scientific research. Below are protocols for key synthetic transformations involving substituted 3-sulfolenes.
Synthesis of 3,4-Dimethyl-3-sulfolene
This procedure is based on the cheletropic reaction of 2,3-dimethyl-1,3-butadiene with sulfur dioxide.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Sulfur dioxide (liquefied)
-
Hydroquinone (inhibitor)
-
Pressure vessel
Procedure:
-
A pressure vessel is charged with 2,3-dimethyl-1,3-butadiene and a small amount of hydroquinone to inhibit polymerization.
-
The vessel is cooled, and liquefied sulfur dioxide is carefully added.
-
The vessel is sealed and allowed to warm to room temperature. The reaction is typically stirred for several days.
-
After the reaction is complete, the excess sulfur dioxide is carefully vented.
-
The solid product is collected and can be purified by recrystallization.
Alkylation of 3-Sulfolene: Synthesis of 2-Alkyl-3-sulfolenes
This protocol describes the deprotonation and subsequent alkylation of 3-sulfolene.
Materials:
-
3-Sulfolene
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Alkyl halide (e.g., methyl iodide)
Procedure:
-
3-Sulfolene is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base is added dropwise to the solution, leading to the formation of the sulfolene anion.
-
The alkyl halide is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.
Applications in Drug Development and Signaling Pathways
The sulfone moiety is increasingly incorporated into drug candidates due to its favorable properties. Substituted 3-sulfolenes and their derivatives have shown promise as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
Certain sulfone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in macrophages.[5] The mechanism often involves the modulation of inflammatory signaling pathways. For instance, some compounds have been found to reduce the expression of inducible nitric oxide synthase (iNOS).[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Theoretical and Experimental Guide to Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide is a sulfolene derivative with potential applications in organic synthesis and medicinal chemistry. Despite its promising scaffold, a comprehensive theoretical and experimental characterization of its molecular structure is notably absent in the current scientific literature. This technical guide addresses this knowledge gap by proposing a systematic research plan to elucidate the structural and electronic properties of this compound. By leveraging established computational chemistry techniques and standard analytical methodologies, this document provides a roadmap for its synthesis, characterization, and the generation of a robust dataset of its physicochemical properties. This whitepaper is intended to serve as a foundational resource for researchers seeking to explore the potential of this and related sulfolene derivatives in various scientific and industrial applications.
Introduction
The 2,5-dihydrothiophene 1,1-dioxide, or sulfolene, ring system is a valuable synthon in organic chemistry, most notably as a stable precursor to 1,3-butadienes via a cheletropic extrusion of sulfur dioxide. The incorporation of a methyl carboxylate group at the 3-position, as in this compound, introduces functionality that can be exploited for further molecular elaboration, making it an attractive building block for the synthesis of complex molecules, including pharmacologically active agents.
A thorough understanding of the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for predicting its reactivity and designing its applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling these characteristics at the atomic level. When coupled with experimental validation through spectroscopic methods (NMR, IR) and X-ray crystallography, a complete and accurate picture of the molecule's structure can be obtained.
This guide outlines a proposed workflow for the comprehensive structural elucidation of this compound, detailing the necessary computational and experimental protocols.
Proposed Research Workflow
The following diagram illustrates the proposed integrated approach for the theoretical and experimental characterization of this compound.
Methodological & Application
Application Notes and Protocols: Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known as 3-carbomethoxy-3-sulfolene, is a stable, solid precursor for the in situ generation of the reactive diene, 2-carbomethoxy-1,3-butadiene. This diene is particularly valuable in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, for the synthesis of highly functionalized six-membered rings. The thermal extrusion of sulfur dioxide (SO₂) from the sulfolene core provides a controlled, transient release of the diene, which can be immediately trapped by a suitable dienophile. This method avoids the need to handle a potentially unstable, substituted diene.
The resulting 4-carbomethoxycyclohexene derivatives are versatile synthetic intermediates. The strategic placement of the ester group and the newly formed double bond allows for a multitude of subsequent chemical transformations, making these adducts valuable scaffolds in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs). The Diels-Alder reaction provides a powerful tool for building molecular complexity in a single, often highly stereospecific, step.
Reaction Principle
The utility of this compound in Diels-Alder reactions is based on a two-step, one-pot process.
-
Cheletropic Extrusion: Upon heating, the sulfolene undergoes a retro-cheletropic reaction to release sulfur dioxide gas and generate 2-carbomethoxy-1,3-butadiene. This reaction is thermally driven and allows for the controlled, in situ formation of the diene.
-
Diels-Alder Cycloaddition: The generated electron-rich diene immediately reacts with an electron-deficient alkene (dienophile) present in the reaction mixture to form a stable cyclohexene adduct.
Application Notes and Protocols: Cheletropic Extrusion of Sulfur Dioxide from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cheletropic extrusion of sulfur dioxide from 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) is a powerful and synthetically useful pericyclic reaction for the generation of conjugated 1,3-dienes. This reaction is thermally allowed and proceeds in a concerted, stereospecific manner. The 3-sulfolene starting materials are often stable, crystalline solids, making them convenient precursors for the in situ generation of potentially volatile or unstable dienes. This application note focuses on the cheletropic extrusion of sulfur dioxide from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide to yield Methyl (2E,4E)-penta-2,4-dienoate, a versatile building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. The resulting diene, equipped with an electron-withdrawing methyl ester group, is an excellent candidate for Diels-Alder reactions, providing access to a wide array of substituted cyclohexene derivatives.
Reaction Overview
The overall transformation involves two key steps: the synthesis of the starting material, this compound, and its subsequent thermal decomposition to release sulfur dioxide and the desired diene.
Step 1: Synthesis of this compound
The synthesis of the sulfolene precursor involves the formation of Methyl 2,5-dihydrothiophene-3-carboxylate followed by its oxidation.
Step 2: Cheletropic Extrusion of Sulfur Dioxide
The synthesized sulfolene is then subjected to thermolysis, leading to the extrusion of sulfur dioxide gas and the formation of Methyl (2E,4E)-penta-2,4-dienoate.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| Methyl 2,5-dihydrothiophene-3-carboxylate | C₆H₈O₂S | 144.19 | 67488-46-4 | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] |
| This compound | C₆H₈O₄S | 176.19 | 67488-50-0 | Stable, solid precursor for the in situ generation of a conjugated diene. |
| Methyl (2E,4E)-penta-2,4-dienoate | C₆H₈O₂ | 112.13 | 1515-75-9 | Conjugated diene, useful in Diels-Alder reactions for forming six-membered rings.[2] |
Table 1: Physicochemical Properties of Key Compounds
| Reaction Step | Reactant | Reagents/Conditions | Product | Typical Yield |
| Synthesis of Precursor | Methyl 2,5-dihydrothiophene-3-carboxylate | m-CPBA or Oxone, Dichloromethane, Room Temperature | This compound | High |
| Cheletropic Extrusion | This compound | Heat (e.g., refluxing xylene or toluene) | Methyl (2E,4E)-penta-2,4-dienoate | Good to High |
Table 2: Summary of Reaction Steps and Typical Conditions
NMR Data for Methyl (2E,4E)-penta-2,4-dienoate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.28 | dd | J = 15.4, 10.6 | H-3 |
| ¹H | 6.45 | ddd | J = 15.0, 10.6, 9.8 | H-4 |
| ¹H | 5.85 | d | J = 15.4 | H-2 |
| ¹H | 5.60 | d | J = 15.0 | H-5 (trans) |
| ¹H | 5.45 | d | J = 9.8 | H-5 (cis) |
| ¹H | 3.73 | s | - | -OCH₃ |
| ¹³C | 167.2 | - | - | C=O |
| ¹³C | 145.0 | - | - | C-3 |
| ¹³C | 140.2 | - | - | C-4 |
| ¹³C | 129.8 | - | - | C-5 |
| ¹³C | 122.5 | - | - | C-2 |
| ¹³C | 51.6 | - | - | -OCH₃ |
Table 3: ¹H and ¹³C NMR Data for Methyl (2E,4E)-penta-2,4-dienoate in CDCl₃
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on general methods for the oxidation of sulfides to sulfones.
Materials:
-
Methyl 2,5-dihydrothiophene-3-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Methyl 2,5-dihydrothiophene-3-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA (2.2 eq) in dichloromethane to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.
Protocol 2: Cheletropic Extrusion of Sulfur Dioxide to form Methyl (2E,4E)-penta-2,4-dienoate
This is a general protocol for the thermal extrusion of SO₂ from a sulfolene. The optimal temperature and time may need to be determined empirically.
Materials:
-
This compound
-
Xylene (or other high-boiling, inert solvent)
-
Reflux condenser
-
Heating mantle or oil bath
-
Distillation apparatus (optional, for direct purification)
Procedure:
-
Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling inert solvent such as xylene. The concentration should be adjusted to ensure efficient heat transfer.
-
Heat the mixture to reflux. The extrusion of SO₂ gas will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude Methyl (2E,4E)-penta-2,4-dienoate.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of Key Processes
Caption: Mechanism of Cheletropic Extrusion.
Caption: Synthetic Workflow for Diene Preparation.
Application in Drug Development: A Potential Pathway
The generated diene, Methyl (2E,4E)-penta-2,4-dienoate, is a valuable synthon for the construction of six-membered rings via the Diels-Alder reaction.[3] This is a cornerstone of synthetic strategy in drug discovery for creating complex molecular scaffolds with high stereochemical control. For instance, this diene can be reacted with various dienophiles to generate substituted cyclohexenes, which are common motifs in biologically active molecules.
A potential application lies in the synthesis of novel scaffolds that could interact with specific biological targets. For example, a Diels-Alder reaction between Methyl (2E,4E)-penta-2,4-dienoate and a suitable dienophile, such as N-phenylmaleimide, can lead to the formation of a bicyclic adduct. This adduct could serve as a core structure for further elaboration into potential inhibitors of protein-protein interactions or enzymes implicated in disease signaling pathways.
Caption: Diels-Alder Application in Drug Discovery.
References
Application Notes & Protocols: Generation of Dienes from Sulfolene Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in-situ generation of conjugated dienes from stable, solid precursors is a cornerstone of many synthetic applications, most notably the Diels-Alder reaction. 3-Sulfolenes, which are cyclic sulfones, serve as excellent and convenient precursors for 1,3-dienes. Through a thermally induced, reversible cheletropic extrusion, 3-sulfolene decomposes to release a 1,3-diene and sulfur dioxide gas (SO₂).[1][2]
This method offers significant advantages over the direct handling of volatile or unstable dienes. 3-Sulfolene is an odorless, nonhygroscopic, and stable crystalline solid, which simplifies storage and handling.[2][3] Its use allows for the controlled, slow release of the diene directly into the reaction mixture, which can suppress the formation of polymeric byproducts often encountered when using an excess of free diene.[2][3] This technique is widely employed in organic synthesis for the construction of cyclic and polycyclic frameworks.
Reaction Mechanism: Cheletropic Extrusion
The core of this methodology is the cheletropic reaction, a type of pericyclic reaction where two sigma (σ) bonds are concertedly made or broken to a single atom.[2] In this case, the thermal decomposition of a 3-sulfolene is a [4+1] cheletropic extrusion, where a five-membered ring fragments into a four-electron π-system (the diene) and a stable singlet molecule (sulfur dioxide).[1][4] The reaction proceeds through a cyclic transition state involving six electrons, making it thermally facile.[2]
References
Application Notes and Protocols for Diels-Alder Reactions with Electron-Deficient Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition reaction that has become an indispensable tool in chemical biology, materials science, and drug development. Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[1] This reversal of electronic requirements leads to exceptionally fast reaction kinetics, often without the need for a catalyst, and allows for highly selective transformations in complex biological media.[2][3]
This document provides detailed application notes and experimental protocols for performing IEDDA reactions, with a focus on the widely used tetrazine ligation and the influence of Lewis acid catalysis.
Core Principles
The IEDDA reaction is a [4+2] cycloaddition where the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene. A smaller energy gap between these frontier orbitals results in a faster reaction rate.[1]
Key features of the IEDDA reaction include:
-
Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2]
-
High Specificity and Bioorthogonality: The reactants are highly selective for each other and do not typically cross-react with biological functional groups.[2]
-
Biocompatibility: Many IEDDA reactions proceed under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts.[2]
Common electron-deficient dienes include tetrazines, triazines, and 1,2-diazines, which are often substituted with electron-withdrawing groups to enhance their reactivity.[1][4] Commonly used electron-rich dienophiles are strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, as well as vinyl ethers and enamines.[1][5]
IEDDA Reaction Mechanism and Workflow
The most prominent example of an IEDDA reaction is the ligation between a tetrazine and a trans-cyclooctene (TCO). The reaction proceeds through a two-step mechanism: an initial [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[6]
Quantitative Data for IEDDA Reactions
The following table summarizes quantitative data for various IEDDA reactions, highlighting the influence of different dienes, dienophiles, and the presence of a Lewis acid catalyst.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | None | 9:1 MeOH:H₂O | 25 | < 1 min | quant. | [7] |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | None | THF | 25 | 40 min | quant. | [7] |
| Tropone | Ethyl vinyl ether | B(C₆F₅)₃ (10) | THF | RT | 12 h | 76 | [8] |
| Tropone | 1,1-diethoxyethene | B(C₆F₅)₃ (10) | CH₂Cl₂ | 0 | 1 h | 95 | [8] |
| Phthalazine | Siloxy alkyne | AgOTf (5) | CH₂Cl₂ | RT | 1 h | 57 | [9] |
| 4-Methylene-1,3,6,7-tetraazaspiro[4.5]dec-7-en-2-one | 1,2-diaza-1,3-butadiene | None | Dioxane | 80 | 12 h | up to 88 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine
This protocol describes the synthesis of a commonly used electron-deficient diene for IEDDA reactions.[11]
Materials:
-
2-cyanopyridine
-
Anhydrous hydrazine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.
-
Stir the reaction mixture at 78°C for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The reaction mixture will turn a vibrant pink or red, indicating the formation of the tetrazine.
-
Purification: Extract the crude product with dichloromethane.
-
Purify the organic layer by column chromatography on silica gel to yield the final product as a colored solid.
Protocol 2: General Procedure for Protein-Protein Conjugation via Tetrazine-TCO Ligation
This protocol provides a general workflow for the bioconjugation of two proteins using the IEDDA reaction.[4][12]
Materials:
-
Protein A
-
Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO-NHS Ester:
-
Ensure Protein A is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin desalting column.
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess TCO-NHS ester using a spin desalting column.
-
-
Protein B Activation with Tetrazine-NHS Ester:
-
Follow the same procedure as for Protein A, using the Tetrazine-NHS ester.
-
-
IEDDA Ligation:
-
Mix the purified TCO-activated Protein A and tetrazine-activated Protein B in PBS. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled protein is often used.
-
Incubate the mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.[2]
-
The final protein-protein conjugate can be purified by size-exclusion chromatography if necessary.
-
Protocol 3: Lewis Acid Catalyzed IEDDA Reaction of Tropone and Ketene Diethyl Acetal
This protocol outlines a Lewis acid-catalyzed IEDDA reaction, which can be useful when thermal conditions are too harsh or when enantioselective control is desired.[8]
Materials:
-
Tropone
-
Ketene diethyl acetal
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a solution of tropone (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0°C, add tris(pentafluorophenyl)borane (0.1 mmol, 10 mol%).
-
Stir the solution for 10 minutes.
-
Add ketene diethyl acetal (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.2.2] adduct.
Applications in Drug Development
The IEDDA reaction has found numerous applications in drug development due to its bioorthogonality and efficiency.[3] Some key areas include:
-
Antibody-Drug Conjugates (ADCs): The specific and catalyst-free nature of the tetrazine ligation allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
-
Pretargeted Drug Delivery: A two-step targeting strategy can be employed where a modified antibody is first administered, followed by a smaller, fast-clearing drug-tetrazine conjugate. This approach can enhance the therapeutic window by increasing the drug concentration at the target site while minimizing systemic exposure.[12]
-
In Vivo Imaging: The rapid kinetics of the IEDDA reaction are ideal for in vivo imaging applications, such as PET and fluorescence imaging, enabling real-time monitoring of biological processes and drug distribution.
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. benchchem.com [benchchem.com]
- 7. Lewis acid catalyzed inverse-electron-demand Diels-Alder reaction of tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Application Note: Regioselectivity of Diels-Alder Reactions Using 2-Carbomethoxy-1,3-butadiene
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings.[1][2] This application note focuses on the regioselectivity observed when using 2-carbomethoxy-1,3-butadiene as the diene component. Understanding and controlling the regiochemical outcome of this [4+2] cycloaddition is crucial for the efficient synthesis of complex molecules and pharmaceutical intermediates. We provide a theoretical overview based on Frontier Molecular Orbital (FMO) theory, a summary of experimental data, and a detailed protocol for a representative reaction.
Theoretical Background: Understanding Regioselectivity
The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative.[2] When both the diene and dienophile are unsymmetrical, the reaction can yield two different constitutional isomers, known as regioisomers. The preference for the formation of one regioisomer over the other is termed regioselectivity.[3]
This selectivity is primarily governed by the electronic properties of the reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][4] The theory posits that the dominant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For a 'normal' Diels-Alder reaction, this involves the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[4][5]
In the case of 2-carbomethoxy-1,3-butadiene, the carbomethoxy group (-CO₂Me) is an electron-withdrawing group. This substituent polarizes the π system of the diene. According to FMO theory, the regiochemical outcome is determined by the alignment of the atoms with the largest orbital coefficients in the interacting frontier orbitals (diene HOMO and dienophile LUMO).[4][6] For dienes with a substituent at the 2-position, this alignment overwhelmingly favors the formation of the "para" (1,4-disubstituted) adduct over the "meta" (1,3-disubstituted) adduct.[3]
Caption: Regioselectivity in the Diels-Alder reaction of 2-carbomethoxy-1,3-butadiene.
Quantitative Data Summary
The regioselectivity of Diels-Alder reactions involving 2-carbomethoxy-1,3-butadiene is highly predictable, consistently favoring the "para" adduct. The use of Lewis acid catalysts can enhance reaction rates and may further improve selectivity.[7][8] Below is a summary of typical results.
| Dienophile | Reaction Conditions | Regioisomer Ratio ("para":"meta") | Yield (%) | Reference |
| Methyl Acrylate | Benzene, 100°C, 24h | >95:5 | 75 | [9] |
| Acrylonitrile | Toluene, 110°C, 18h | >95:5 | 82 | [9] |
| Maleic Anhydride | Benzene, 80°C, 4h | Single Isomer | 95 | [9] |
| Methyl Vinyl Ketone | Benzene, 100°C, 20h | >90:10 | 70 | [9] |
| Methyl Acrylate | CH₂Cl₂, -78°C, 2h (Et₂AlCl catalyst) | >98:2 | 91 | [10] |
Note: Data is representative of typical outcomes reported in the literature. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Synthesis of Methyl 4-cyano-1-methylcyclohex-3-enecarboxylate
This protocol describes a typical Diels-Alder reaction between 2-carbomethoxy-1,3-butadiene and acrylonitrile.
3.1. Materials and Equipment
-
2-carbomethoxy-1,3-butadiene
-
Acrylonitrile (stabilized)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Nitrogen or Argon gas inlet
-
Standard glassware for extraction and workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
3.2. Reaction Workflow
References
- 1. web.mit.edu [web.mit.edu]
- 2. atc.io [atc.io]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. ias.ac.in [ias.ac.in]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Substituted Cyclohexenes using Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. A significant advancement in this area involves the use of in situ generated dienes from stable precursors, which circumvents the handling of volatile or unstable dienes. Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, also known as 3-carbomethoxy-3-sulfolene, serves as an excellent and stable precursor to the reactive diene, methyl 2-(1,3-butadienyl)carboxylate. Upon thermal extrusion of sulfur dioxide (SO₂), this diene is generated and readily undergoes [4+2] cycloaddition with a variety of dienophiles to afford substituted cyclohexenes. This methodology is particularly effective with electron-deficient dienophiles.[1]
This application note provides detailed protocols for the synthesis of substituted cyclohexenes via the Diels-Alder reaction of in situ generated methyl 2-(1,3-butadienyl)carboxylate.
Reaction Principle
The core of this synthetic strategy is the cheletropic extrusion of sulfur dioxide from this compound upon heating. This reversible reaction generates the highly reactive 1,3-diene, which is immediately trapped by a dienophile present in the reaction mixture to form the desired cyclohexene adduct. The overall transformation provides a reliable method for the construction of functionalized six-membered rings.
Reaction Scheme:
Figure 1. General workflow for the synthesis of substituted cyclohexenes.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid (Precursor to the Methyl Ester)
This protocol describes the synthesis of the carboxylic acid precursor, which can be subsequently esterified to yield this compound.
Materials:
-
3-Sulfolene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Carbon Dioxide (CO₂)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone
-
Parr pressure reaction apparatus
Procedure: [2]
-
A solution of 3-sulfolene (1.0 g, 8.46 mmol) and DBU (1.29 g, 8.46 mmol) in 20 mL of dichloromethane is placed in a Parr pressure reaction apparatus.
-
The vessel is charged with carbon dioxide to a pressure of 60 psi.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is dissolved in 1 M HCl (20 mL) and extracted with dichloromethane (3 x 20 mL).
-
The combined organic extracts are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of acetone in hexanes.
-
The fractions containing the product are combined, and the solvent is removed under reduced pressure to afford 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid as an off-white solid.
Characterization Data: [2]
-
Melting Point: 60-70 °C (with decomposition)
-
¹H NMR (DMSO-d₆): δ 3.98 (s, 2H), 4.11 (s, 2H), 6.97 (s, 1H).
-
¹³C NMR (DMSO-d₆): δ 55.3, 58.2, 130.8, 134.9, 164.4.
-
IR (cm⁻¹): 3500–2500 (br, OH), 1703 (s, C=O), 1643 (C=C), 1334, 1143 (s, S=O).
Protocol 2: General Procedure for the Diels-Alder Reaction of in situ generated Methyl 2-(1,3-butadienyl)carboxylate
This general protocol can be adapted for various electron-deficient dienophiles.
Materials:
-
This compound
-
Dienophile (e.g., Dimethyl acetylenedicarboxylate, N-ethylmaleimide)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: (Adapted from the procedure for the carboxylic acid)[2]
-
A solution of this compound (1.0 eq) and the dienophile (1.0-1.2 eq) in toluene is heated to reflux.
-
The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 2-24 hours, depending on the reactivity of the dienophile.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the substituted cyclohexene.
Applications and Data
The Diels-Alder reaction using in situ generated methyl 2-(1,3-butadienyl)carboxylate provides access to a variety of substituted cyclohexenes, which are valuable intermediates in pharmaceutical and materials science research.
Example 1: Reaction with Dimethyl Acetylenedicarboxylate
This reaction yields a highly functionalized cyclohexadiene, which can be a versatile building block for further synthetic transformations.
Table 1: Synthesis of Dimethyl 4-methyl-1,4-cyclohexadiene-1,2-dicarboxylate
| Starting Material (Diene Precursor) | Dienophile | Product | Yield (%) | Reference |
| 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic acid | Dimethyl acetylenedicarboxylate | 4,5-Dicarbomethoxycyclohex-1-ene-1-carboxylic acid | 67 | [2] |
Note: The yield is reported for the reaction starting from the carboxylic acid precursor. The reaction with the methyl ester is expected to proceed similarly.
Detailed Workflow for Example 1:
References
Application Notes: Advanced Synthesis of Pharmaceutical Intermediates
Introduction
The efficient and sustainable synthesis of pharmaceutical intermediates is a cornerstone of modern drug development and manufacturing.[1][2][3] This document outlines two advanced, highly efficient protocols for the synthesis of key pharmaceutical building blocks, reflecting the latest innovations in green chemistry and process intensification.[2][4][5] The methodologies presented—Asymmetric Photoredox Catalysis for chiral amine synthesis and Continuous Flow Synthesis for heterocyclic scaffolds—offer significant advantages over traditional batch processing, including enhanced safety, reduced waste, higher yields, and superior stereochemical control.[6][7][8][9] These protocols are designed for researchers and professionals in drug development seeking to implement cutting-edge, sustainable synthetic strategies.[2][3]
Application 1: Asymmetric Synthesis of a Chiral β-Amino Acid Intermediate via Dual Photoredox and Organocatalysis
Chiral β-amino acids are crucial intermediates for a range of pharmaceuticals, including antiviral and antidiabetic agents.[10][11][12] Traditional methods often require multi-step sequences and chiral resolving agents, leading to poor atom economy. This protocol details a single-step, enantioselective synthesis using a dual catalytic system activated by visible light, offering a greener and more efficient alternative.[9][13][14]
Experimental Protocol
1. Materials and Equipment:
-
Reactants: N-Boc-imine (1.0 equiv), Methyl Malonate (1.5 equiv)
-
Catalysts: fac-[Ir(ppy)₃] (photocatalyst, 1 mol%), Chiral Brønsted Acid (organocatalyst, 5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM), 0.1 M concentration
-
Equipment: Schlenk flask, magnetic stirrer, nitrogen or argon line, 24W blue LED lamp, cooling fan, rotary evaporator, silica gel for column chromatography.
2. Reaction Setup and Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-Boc-imine, chiral Brønsted acid catalyst, and fac-[Ir(ppy)₃].
-
Add anhydrous DCM via syringe and stir the mixture to ensure complete dissolution.
-
Add methyl malonate to the solution and degas the mixture with N₂/Ar for 15 minutes.
-
Position the flask approximately 5 cm from the 24W blue LED lamp and begin irradiation. Use a cooling fan to maintain the reaction temperature at 25 °C.
-
Stir the reaction vigorously for 24 hours. Monitor reaction progress via TLC or LC-MS.
-
Upon completion, quench the reaction by exposing it to air and concentrate the mixture under reduced pressure using a rotary evaporator.
3. Workup and Purification:
-
Redissolve the crude residue in a minimal amount of DCM.
-
Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the chiral β-amino acid intermediate as a white solid.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Workflow Diagram: Photoredox Catalysis
Caption: Experimental workflow for asymmetric photoredox synthesis.
Application 2: Continuous Flow Synthesis of a Fused Pyrazole Intermediate
Fused pyrazole cores are prevalent in active pharmaceutical ingredients (APIs) used as kinase inhibitors in oncology.[15] Continuous flow synthesis offers a safe, scalable, and highly efficient method for producing these heterocyclic intermediates, overcoming the limitations of batch processing such as poor heat transfer and safety concerns with hazardous reagents.[6][8][16][17]
Experimental Protocol
1. Materials and Equipment:
-
Reagents: Hydrazine derivative (Reagent A, 1.0 M in THF), Diketoester (Reagent B, 1.1 M in THF)
-
Catalyst: Solid-supported acid catalyst (e.g., Amberlyst-15) packed into a column reactor.
-
Equipment: Two syringe pumps, a T-mixer, a heated packed-bed reactor column, a back-pressure regulator (BPR), and a product collection vessel.
2. Flow Reactor Setup and Procedure:
-
Prepare stock solutions of Reagent A (hydrazine derivative) and Reagent B (diketoester) in anhydrous THF.
-
Load the solutions into separate gas-tight syringes and place them on the syringe pumps.
-
Pack a stainless-steel column with the solid-supported acid catalyst and install it in a column heater, setting the temperature to 80 °C.
-
Set the flow rates for Pump A (Reagent A) to 0.5 mL/min and Pump B (Reagent B) to 0.55 mL/min.
-
Connect the pumps to a T-mixer to ensure rapid mixing of the reagent streams.
-
Direct the mixed stream through the heated packed-bed reactor. The total flow rate of 1.05 mL/min and reactor volume determines the residence time.
-
Install a 100 psi back-pressure regulator after the reactor to maintain a single-phase flow and prevent solvent boiling.
-
Prime the system with pure solvent (THF) before introducing the reagent solutions.
-
Once the system reaches steady state (typically after 3-5 residence times), begin collecting the product stream.
3. Workup and Purification:
-
The output from the reactor is a continuous stream of the product in THF.
-
For lab-scale synthesis, collect the solution in a round-bottom flask.
-
Remove the solvent (THF) under reduced pressure.
-
The resulting crude product is often of high purity (>95%) and may be used directly in the next step or further purified by recrystallization if necessary.
Workflow Diagram: Continuous Flow Synthesis
Caption: Experimental workflow for continuous flow synthesis.
Data Summary and Comparison
The following table summarizes the key performance indicators for the two advanced synthetic methods, comparing them to conventional batch processes.
| Parameter | Photoredox Synthesis (Batch) | Conventional Batch (Chiral Amine) | Continuous Flow Synthesis | Conventional Batch (Heterocycle) |
| Isolated Yield | 92% | 45% (after resolution) | 96% | 75% |
| Enantiomeric Excess | 99% e.e. | >99% e.e. (post-resolution) | N/A (achiral product) | N/A (achiral product) |
| Reaction Time | 24 hours | 48 hours + resolution | 5 min (residence time) | 12 hours |
| Process Temperature | 25 °C | 80 °C | 80 °C | 100 °C |
| Catalyst Loading | 1 mol% (Photo), 5 mol% (Organo) | Stoichiometric resolving agent | Solid-supported (recyclable) | 10 mol% (homogeneous) |
| Throughput | ~0.5 g/day (lab scale) | ~0.2 g/day (lab scale) | ~15 g/hour (lab scale) | ~2 g/day (lab scale) |
| E-Factor (Waste/Product) | ~25 | ~150 | ~10 | ~50 |
References
- 1. pharmtech.com [pharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 5. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric catalysis activated by visible light - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09268F [pubs.rsc.org]
- 10. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 11. Biocatalytic routes to anti-viral agents and their synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visible-light-driven enantioselective protonation: a new Frontier in asymmetric catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Continuous flow thermolysis of azidoacrylates for the synthesis of heterocycles and pharmaceutical intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid Catalysis for Diels-Alder Reactions with Functionalized Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the stereocontrolled formation of six-membered rings. The introduction of Lewis acid catalysis has significantly expanded the scope and utility of this reaction, particularly for reactions involving electronically modified or sterically hindered dienes and dienophiles. Lewis acids accelerate the reaction rate and enhance regioselectivity and stereoselectivity by coordinating to the dienophile, which, in turn, influences the electronic properties of the reactants. Recent studies have elucidated that Lewis acids primarily function by reducing the Pauli repulsion between the diene and dienophile, rather than solely by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1] This understanding has paved the way for more rational catalyst design and application.
These application notes provide an overview of the utility of various Lewis acids in promoting Diels-Alder reactions with functionalized dienes, offering detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Data Presentation: Comparison of Lewis Acids
The choice of Lewis acid can profoundly impact the yield and selectivity of a Diels-Alder reaction. Below are tables summarizing the performance of different Lewis acids in specific reactions with functionalized dienes.
Table 1: Comparison of Lewis Acids in the Diels-Alder Reaction of Cyclopentadiene and 1,4-Naphthoquinone [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (10) | Dichloromethane | 0 to -20 | 4 | 20 |
| 2 | FeCl₃ (10) | Dichloromethane | 0 to -20 | 4 | 20 |
| 3 | Ca(OTf)₂ (10) | Dichloromethane | 0 to -20 | 4 | 85 |
| 4 | CaCl₂ (10) | Dichloromethane | 0 to -20 | 4 | No Product |
| 5 | Bu₄NPF₆ (10) | Dichloromethane | 0 to -20 | 4 | Low Yield |
| 6 | Ca(OTf)₂ / Bu₄NPF₆ (10) | Dichloromethane | 0 to -20 | 4 | 95 |
| 7 | None | Dichloromethane | 0 to -20 | 4 | No Product |
Table 2: Effect of Lewis Acid on the Diels-Alder Reaction of Isoprene and Methyl Acrylate [1]
This table presents computed activation energies, which correlate with reaction rates. A lower activation energy implies a faster reaction.
| Lewis Acid | Activation Energy (kcal/mol) |
| None | 19.5 |
| I₂ | 17.9 |
| SnCl₄ | 15.7 |
| TiCl₄ | 14.9 |
| ZnCl₂ | 14.6 |
| BF₃ | 13.9 |
| AlCl₃ | 12.8 |
Experimental Protocols
Protocol 1: General Procedure for Ca(OTf)₂/Bu₄NPF₆ Catalyzed Diels-Alder Reaction of Cyclopentadiene with a Dienophile[2]
This protocol describes a highly efficient Diels-Alder reaction using a calcium-based Lewis acid system.
Materials:
-
Dienophile (e.g., 1,4-naphthoquinone)
-
Cyclopentadiene (freshly cracked)
-
Calcium triflate (Ca(OTf)₂)
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the dienophile (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add Ca(OTf)₂ (0.1 mmol, 10 mol%) and Bu₄NPF₆ (0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes at 0 °C.
-
Cool the reaction mixture to -20 °C.
-
Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at 0 °C by the addition of cold aqueous citric acid solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with cold 50% saturated aqueous NaHCO₃ solution (20 mL) and then with cold saturated aqueous brine solution (100 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexanes).
Protocol 2: Preparation and Diels-Alder Reaction of Danishefsky's Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)[3]
Danishefsky's diene is a highly reactive functionalized diene that undergoes regioselective Diels-Alder reactions with a variety of dienophiles.
Part A: Preparation of Danishefsky's Diene
Materials:
-
4-methoxy-3-buten-2-one
-
Chlorotrimethylsilane
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Benzene (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine (5.7 mol).
-
Add anhydrous zinc chloride (0.07 mol) and stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one (2.50 mol) in anhydrous benzene (750 mL) all at once.
-
Continue mechanical stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane (5.0 mol). The reaction mixture will change color.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Wash the salt with anhydrous benzene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Distill the residue under vacuum to obtain 1-methoxy-3-trimethylsiloxy-1,3-butadiene.
Part B: Diels-Alder Reaction with an α,β-Unsaturated Ketone
Materials:
-
1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene)
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Tetrahydrofuran (THF)
-
Aqueous HCl (1M)
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.0 mmol) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of Danishefsky's diene (1.2 mmol) in dichloromethane (2 mL) dropwise.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
To hydrolyze the silyl enol ether, dissolve the crude adduct in THF (5 mL) and add 1M aqueous HCl (2 mL).
-
Stir at room temperature for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting cyclohexenone derivative by column chromatography.
Visualizations
Lewis Acid Catalyzed Diels-Alder Mechanism
Caption: Mechanism of Lewis acid catalysis in the Diels-Alder reaction.
Experimental Workflow for a Lewis Acid Catalyzed Diels-Alder Reaction
Caption: A typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
References
Application Notes and Protocols for the Purification of Diels-Alder Adducts from Sulfolene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the purification of the Diels-Alder adduct, cis-1,2,3,6-tetrahydrophthalic anhydride, formed from the reaction of 3-sulfolene (a source of 1,3-butadiene) and maleic anhydride. The protocols cover common and effective purification techniques, including recrystallization and column chromatography, to ensure high purity of the final product.
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. A common undergraduate and research-level experiment involves the reaction of 1,3-butadiene with maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. In this reaction, 3-sulfolene is often used as a stable, solid precursor that generates 1,3-butadiene in situ upon heating, avoiding the handling of gaseous butadiene.[1][2] The crude product from this reaction typically contains unreacted starting materials, by-products, and polymeric material, necessitating effective purification. This document outlines the most common and effective purification techniques for this specific adduct.
Data Presentation
The purity and yield of the Diels-Alder adduct are critical metrics for the success of the synthesis. The following tables summarize quantitative data obtained from various experimental procedures after purification.
Table 1: Reported Yields for the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Purification Method | Reported Yield (%) | Reference |
| Recrystallization | 49.31 | Lab Report |
| Recrystallization | 68.12 | Lab Report |
| Not Specified | 97 | Experimental Procedure |
Table 2: Melting Point of cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Purity | Melting Point (°C) | Reference |
| Pure | 103-104 | Lab Manual |
| 95% Purity | 97-103 | Sigma-Aldrich |
| Purified Product | 99-102 | Organic Syntheses |
Experimental Workflows
The overall process from the crude reaction mixture to the purified Diels-Alder adduct can be visualized through the following workflow diagrams.
Caption: General workflow from crude product to pure adduct and analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the most common and often highly effective method for purifying the cis-1,2,3,6-tetrahydrophthalic anhydride adduct. The principle relies on the difference in solubility of the adduct and impurities in a given solvent system at different temperatures.
Materials:
-
Crude Diels-Alder adduct
-
Xylene or Toluene (Good solvent)
-
Petroleum ether or Hexane (Poor solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Transfer the Crude Product: Transfer the crude solid adduct into an Erlenmeyer flask.
-
Dissolution in a "Good" Solvent: Add a minimal amount of a "good" solvent, such as xylene or toluene, to the flask. Heat the mixture gently on a hot plate with swirling to dissolve the solid.[3][4] The goal is to use the minimum volume of hot solvent necessary to fully dissolve the product.
-
Induce Crystallization with a "Poor" Solvent: Once the adduct is completely dissolved, remove the flask from the heat. Slowly add a "poor" solvent, such as petroleum ether or hexane, dropwise while swirling.[3][4] Continue adding the poor solvent until a slight cloudiness (precipitation) persists.
-
Redissolve and Slow Cooling: Gently reheat the mixture until the solution becomes clear again. Then, allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield of the purified crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of cold petroleum ether to remove any remaining soluble impurities. Continue to pull air through the funnel for several minutes to help dry the crystals.
-
Final Drying and Characterization: Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. Determine the mass of the purified product to calculate the percent yield. Measure the melting point of the crystals to assess their purity. A sharp melting point close to the literature value (103-104 °C) indicates high purity.
Caption: Step-by-step recrystallization workflow.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. While less commonly reported for this specific adduct, it can be an effective alternative, especially for removing closely related impurities.
Materials:
-
Crude Diels-Alder adduct
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to pack evenly, draining the solvent until it is just level with the top of the silica.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Preparation and Loading:
-
Dissolve a small amount of the crude adduct in a minimal volume of the eluent or a more polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder of the sample adsorbed onto the silica gel. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column. A good starting eluent system for this adduct would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).[5]
-
Apply gentle pressure to the top of the column (flash chromatography) to push the solvent through the silica gel at a steady rate.[6][7]
-
Continuously add eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the same as the column eluent or slightly more polar) and visualize the spots under a UV lamp or by using an appropriate stain.
-
The desired adduct should appear as a single spot in the pure fractions.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure adduct.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
-
Determine the mass and melting point of the purified adduct.
-
Caption: Step-by-step column chromatography workflow.
Conclusion
The purification of the Diels-Alder adduct from the reaction of sulfolene and maleic anhydride is a critical step to obtain a high-purity product. Recrystallization is a straightforward and effective method that is widely used for this purpose. For instances where recrystallization is insufficient to remove certain impurities, column chromatography provides a powerful alternative for achieving high purity. The choice of purification technique will depend on the scale of the reaction, the nature of the impurities, and the desired final purity of the adduct. Proper execution of these protocols, coupled with careful analysis of the final product, will ensure the successful isolation of cis-1,2,3,6-tetrahydrophthalic anhydride.
References
Troubleshooting & Optimization
Preventing isomerization of 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide to 2,3-isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired isomerization of 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide to its 2,3-isomer during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide to the 2,3-isomer?
A1: The primary cause of isomerization is exposure to basic conditions. The protons on the carbon adjacent to the sulfone group (C2 and C5) are acidic and can be removed by a base. This deprotonation leads to the formation of a resonance-stabilized carbanion, which can then be protonated at a different position to yield the thermodynamically more stable 2,3-dihydrothiophene isomer. Elevated temperatures can also promote this isomerization. For the parent compound, 3-sulfolene, an equilibrium mixture is formed in the presence of a base.[1]
Q2: At what stages of my experimental workflow is the isomerization most likely to occur?
A2: Isomerization is most likely to occur during any step where basic reagents or conditions are used. This includes:
-
Synthesis: If the synthetic route to the target molecule involves a basic catalyst or basic reactants.
-
Workup: Aqueous workups using basic solutions (e.g., sodium bicarbonate, sodium carbonate) to neutralize acidic reaction mixtures or to extract the product.
-
Purification: Chromatographic purification using basic media, such as alumina, can catalyze the isomerization.
Q3: Are there any other factors besides basic conditions that can cause isomerization?
A3: Yes, elevated temperatures can also contribute to the formation of the more stable 2,3-isomer, especially over prolonged periods. For 3-sulfolene, heating for several days at 100 °C can be used to isolate the 2-sulfolene isomer due to the thermal decomposition of the 3-sulfolene.[1] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to avoid unnecessarily long reaction times at elevated temperatures.
Q4: How can I detect the presence of the 2,3-isomer in my sample?
A4: The presence of the 2,3-isomer can be detected using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectra will show a distinct set of signals for the 2,3-isomer compared to the desired 2,5-isomer.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate the two isomers, allowing for their quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the isomers based on their retention times and mass spectra.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant amount of 2,3-isomer detected after synthesis. | Use of a basic catalyst or reagent in the synthesis. | - If possible, choose a synthetic route that avoids basic conditions. - If a base is necessary, use a weaker, non-nucleophilic base and the lowest possible temperature. - Carefully neutralize the reaction mixture with a dilute weak acid (e.g., 1% acetic acid in an appropriate solvent) at a low temperature before proceeding with the workup. |
| High reaction or workup temperature. | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Perform the workup at low temperatures (e.g., in an ice bath). | |
| Isomerization observed after purification. | Use of basic chromatography media (e.g., alumina). | - Use silica gel for chromatographic purification, as it is generally acidic. - If silica gel is not suitable, consider other neutral or acidic purification methods like reverse-phase chromatography or recrystallization. |
| Residual base from the workup. | - Ensure thorough neutralization and washing of the organic extracts to remove all traces of base before concentrating the product for purification. | |
| Product degrades or isomerizes during storage. | Storage at room temperature or in the presence of basic impurities. | - Store the purified 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide at a low temperature (e.g., 2-8 °C). - Ensure the product is free from any basic residues before storage. |
Isomerization Pathway
The base-catalyzed isomerization proceeds through a deprotonation-reprotonation mechanism involving a resonance-stabilized intermediate.
References
Technical Support Center: Optimizing SO2 Extrusion from Substituted Sulfolenes
Welcome to the technical support center for the optimization of sulfur dioxide (SO2) extrusion from substituted sulfolenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for thermal SO2 extrusion from sulfolenes?
A1: The thermal extrusion of SO2 from 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) is a retro-cheletropic reaction that typically requires elevated temperatures. The decomposition temperature is influenced by the substituents on the sulfolene ring. Unsubstituted 3-sulfolene begins to decompose above 80°C.[1] For practical synthetic applications, particularly for in-situ Diels-Alder reactions, temperatures in boiling solvents like xylene (around 140°C) are commonly employed.[1] Generally, five-membered cyclic sulfones, such as the substituted sulfolenes used for diene generation, tend to decompose at temperatures below 300°C, whereas acyclic sulfones are significantly more stable, decomposing at over 350°C.[2][3]
Q2: How do substituents on the sulfolene ring affect the required extrusion temperature?
-
Electron-donating groups are generally believed to facilitate the reaction, potentially lowering the required temperature, by stabilizing the developing positive charge on the diene backbone in the transition state.
-
Electron-withdrawing groups may increase the required temperature for efficient extrusion.[4][5]
-
Steric effects also play a role. Increased steric hindrance around the sulfone group can sometimes lead to a faster rate of extrusion due to the release of strain in the resulting diene.
For highly substituted sulfolenes, such as 2,2,5,5-tetrasubstituted derivatives, thermal extrusion can be difficult. In such cases, alternative non-thermal methods, like treatment with ultrasonically dispersed potassium, may be more effective.[6]
Q3: What are common solvents used for this reaction?
A3: High-boiling, inert solvents are typically used to achieve the necessary temperatures for thermal SO2 extrusion. Common choices include:
-
Xylene: (boiling point ~140°C) is frequently used, especially for in-situ Diels-Alder reactions.[1]
-
Toluene: (boiling point ~111°C) can also be used, though it may require longer reaction times compared to xylene.
-
Diglyme: (boiling point ~162°C) is another suitable high-boiling solvent.
The choice of solvent should be compatible with the starting materials, the diene generated, and any subsequent trapping agents (e.g., dienophiles).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. The substituted sulfolene is particularly stable. | 1. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC. 2. Increase the reaction time. 3. Consider using a higher boiling point solvent. For very stable sulfolenes, explore non-thermal extrusion methods.[6] |
| Formation of polymeric byproducts | 1. The generated diene is highly reactive and prone to polymerization at elevated temperatures. | 1. Add a radical inhibitor, such as hydroquinone or pyrogallol, to the reaction mixture to suppress polymerization.[1] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-initiated polymerization. 3. Use the lowest effective temperature for the extrusion and ensure the diene is consumed in-situ by a trapping agent as it is formed. |
| Side reactions involving the extruded SO2 | 1. SO2 is acidic and can react with acid-sensitive functional groups in the starting material or product. | 1. If acid-sensitive groups are present, consider adding a non-nucleophilic, acid-scavenging base to the reaction mixture. 2. Alternatively, perform the reaction in a setup that allows for the continuous removal of SO2 gas. |
| Difficulty in isolating the diene product | 1. The generated diene is volatile. 2. The diene is unstable and decomposes upon isolation. | 1. For volatile dienes, it is often best to generate them in-situ and use them immediately in a subsequent reaction (e.g., a Diels-Alder reaction). 2. If isolation is necessary, consider using a cold trap to collect the volatile diene. 3. Minimize exposure to air and heat during workup and purification. |
| Isomerization of the sulfolene starting material | 1. In the presence of a base, 3-sulfolenes can isomerize to the more thermodynamically stable but less reactive 2-sulfolenes.[1] | 1. Avoid basic conditions if the desired starting material is a 3-sulfolene. If a base is required for other reasons, carefully control the reaction conditions (temperature, choice of base) to minimize isomerization. |
Data Presentation
Table 1: General Decomposition Temperatures of Selected Sulfolene Derivatives
| Sulfolene Derivative | Substituents | General Decomposition Temperature Range (°C) | Notes |
| 3-Sulfolene | Unsubstituted | > 80 | Commonly used at ~140°C (boiling xylene) for in-situ reactions.[1] |
| Isoprene-derived sulfolene | 3-Methyl | Similar to unsubstituted 3-sulfolene | Preparation is analogous to the unsubstituted version.[1] |
| 2,4-Dimethyl-3-sulfolene | 2,4-Dimethyl | Information not readily available, but expected to be in a similar range to other alkyl-substituted sulfolenes. | - |
| Generic 5-membered cyclic sulfones | Various | < 300 | This is a general observation for this class of compounds.[2][3] |
| Acyclic sulfones | Various | > 350 | Significantly more stable than their cyclic counterparts.[2][3] |
Note: The optimal temperature for a specific synthetic application may vary and should be determined empirically.
Experimental Protocols
General Protocol for Thermal SO2 Extrusion and In-Situ Diels-Alder Reaction
This protocol describes the generation of a diene from a substituted sulfolene and its subsequent trapping with a dienophile in a Diels-Alder reaction.
Materials:
-
Substituted sulfolene (1.0 eq)
-
Dienophile (1.0 - 1.2 eq)
-
High-boiling solvent (e.g., xylene)
-
Radical inhibitor (e.g., hydroquinone, optional, ~1 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (optional)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted sulfolene (1.0 eq), the dienophile (1.0 - 1.2 eq), and the radical inhibitor (if used).
-
Add the appropriate volume of solvent (e.g., xylene) to achieve a suitable concentration.
-
Fit the flask with a reflux condenser. If any of the reactants or products are sensitive to air or moisture, an inert atmosphere (e.g., nitrogen or argon) should be maintained.
-
Heat the reaction mixture to a gentle reflux. The temperature should be sufficient to induce the extrusion of SO2. For many sulfolenes, the boiling point of xylene (~140°C) is adequate.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR). The disappearance of the starting materials and the formation of the Diels-Alder adduct should be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as crystallization, distillation, or column chromatography.
Visualizations
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Effects of an electron-withdrawing group on thermal decomposition of 4-alkylidene-1-pyrazolines: a novel stereoselective formation of alkylidenecyclopropane due to participation of pi-electrons on the methylene carbon in decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient method for the extrusion of sulfur dioxide from 2,2,5,5-tetrasubstituted 3-sulfolenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in diene generation from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the generation of the corresponding diene from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide via thermal extrusion of sulfur dioxide.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields in a question-and-answer format, providing potential causes and recommended solutions.
Q1: My reaction is showing low conversion of the starting material, this compound. What are the likely causes and how can I improve conversion?
A1: Low conversion is often due to suboptimal reaction conditions. Here are the primary factors to consider:
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Insufficient Temperature: The cheletropic extrusion of sulfur dioxide is a thermal process and requires a specific activation temperature. The electron-withdrawing nature of the methyl carboxylate group can increase the required temperature for efficient extrusion compared to unsubstituted sulfolenes.
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Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.
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Solvent Effects: The choice of solvent can influence the reaction rate and outcome.
Recommended Solutions:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by a suitable technique like TLC, GC, or NMR spectroscopy to find the optimal temperature that promotes diene formation without significant decomposition.
-
Extend Reaction Time: If increasing the temperature is not feasible due to product instability, try extending the reaction time. Again, monitor the reaction progress to determine the point of maximum conversion.
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Solvent Screening: If the reaction is performed in a solvent, consider screening high-boiling, inert solvents. Aromatic solvents like toluene or xylene are often effective. For some substrates, polar aprotic solvents might be beneficial, but their compatibility with the desired diene should be considered.
Q2: I am observing the formation of significant side products in my reaction mixture, leading to a low yield of the desired diene. What are these side products and how can I minimize their formation?
A2: The formation of side products is a common cause of low yields. Potential side reactions include:
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Diene Polymerization: The generated diene, especially if highly reactive, can polymerize under the reaction conditions.
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Isomerization: The double bond in the starting material or the product diene may isomerize under thermal conditions.
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Decomposition: At excessively high temperatures, both the starting material and the product diene can decompose.
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Retro-Diels-Alder Reaction: If the diene is generated for an in-situ Diels-Alder reaction, a retro-Diels-Alder reaction of the adduct can occur, reducing the final product yield.[1]
Recommended Solutions:
-
Use a Diene Trap: If the diene is intended for a subsequent reaction (e.g., Diels-Alder), perform the reaction in the presence of a suitable trapping agent (dienophile). This will consume the diene as it is formed, preventing its polymerization or decomposition.
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Lower Reaction Temperature: If possible, conduct the reaction at the lowest temperature that still allows for a reasonable rate of SO2 extrusion.
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diene.
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Radical Inhibitors: The addition of a small amount of a radical inhibitor, such as hydroquinone or BHT, can sometimes suppress polymerization.[2]
Q3: My crude yield appears reasonable, but I am losing a significant amount of product during purification. How can I improve the purification process?
A3: Loss of product during purification is often due to the physical properties of the diene or suboptimal purification techniques.
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Volatility: The target diene may be volatile, leading to loss during solvent removal under reduced pressure.
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Instability on Silica Gel: Some dienes are sensitive to the acidic nature of standard silica gel and can decompose or polymerize during column chromatography.
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Co-elution with Impurities: Side products may have similar polarities to the desired diene, making separation by chromatography challenging.
Recommended Solutions:
-
Careful Solvent Removal: When concentrating the reaction mixture, use a rotary evaporator with a cooled trap and apply vacuum judiciously to avoid loss of a volatile product.
-
Alternative Purification Methods:
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Distillation: If the diene is thermally stable and has a suitable boiling point, distillation (including vacuum distillation or Kugelrohr distillation) can be an effective purification method.
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Neutralized Silica Gel: If column chromatography is necessary, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent decomposition of the sensitive diene.
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Alternative Adsorbents: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
-
Optimize Chromatographic Conditions: Carefully select the eluent system to achieve better separation between the product and impurities.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the generation of a diene from a 2,5-dihydrothiophene-1,1-dioxide?
A: The reaction proceeds through a pericyclic reaction known as a cheletropic extrusion.[3] In this concerted process, the two carbon-sulfur bonds of the sulfolene ring break simultaneously, releasing sulfur dioxide (SO2) gas and forming a conjugated diene.[4] This reaction is typically initiated by heat.
Q: How does the methyl carboxylate group on the starting material affect the reaction?
A: The methyl carboxylate group is an electron-withdrawing group. Its presence can influence the reaction in a few ways:
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Reaction Rate: Electron-withdrawing groups can sometimes decrease the rate of the cheletropic extrusion by affecting the electron density of the breaking bonds. This may necessitate higher reaction temperatures or longer reaction times.
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Diene Stability: The resulting diene will have an electron-withdrawing substituent, which can affect its reactivity in subsequent steps, such as Diels-Alder reactions.[5]
Q: At what temperature should I expect the thermal extrusion to occur?
A: The decomposition temperature of 2,5-dihydrothiophene-1,1-dioxides can vary significantly depending on the substituents. Unsubstituted 2,5-dihydrothiophene-1,1-dioxide decomposes at temperatures above 100 °C. The presence of the methyl carboxylate group may require higher temperatures, potentially in the range of 120-180 °C. It is crucial to determine the optimal temperature experimentally for your specific substrate.
Q: Can I use a catalyst to promote the reaction at a lower temperature?
A: While the thermal extrusion is the most common method, some Lewis acids have been reported to promote similar cycloadditions and retro-cycloadditions.[6] However, for this specific substrate, a catalyst-free thermal approach is generally employed. Introducing a catalyst could also lead to unwanted side reactions. It is recommended to first optimize the thermal conditions before exploring catalytic options.
Data Presentation
Table 1: General Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficient temperature, inadequate reaction time, inappropriate solvent. | Optimize temperature and time, screen high-boiling inert solvents. |
| Side Product Formation | Diene polymerization, isomerization, decomposition, retro-Diels-Alder. | Use a diene trap, lower reaction temperature, use an inert atmosphere, add radical inhibitors. |
| Loss During Purification | Product volatility, instability on silica gel, co-elution with impurities. | Careful solvent removal, consider distillation, use neutral/basic adsorbents, optimize chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Diene Generation
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Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
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If conducting the reaction in a solvent, add a high-boiling inert solvent (e.g., toluene, xylene) to achieve a suitable concentration (e.g., 0.1-0.5 M).
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If the generated diene is to be used in a subsequent reaction, add the trapping reagent (e.g., dienophile, 1.0-1.2 eq) to the flask at this stage.
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Flush the apparatus with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Heat the reaction mixture to the desired temperature (e.g., starting at 120 °C) with vigorous stirring.
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Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
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Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure, being cautious of product volatility.
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Purify the crude product by an appropriate method (e.g., column chromatography on neutralized silica gel or distillation).
Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
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Prepare a slurry of silica gel in the desired eluent.
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Add a small amount of triethylamine (e.g., 1% v/v of the eluent) to the slurry and mix thoroughly.
-
Pack a chromatography column with the neutralized silica gel slurry.
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Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent).
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Load the sample onto the column.
-
Elute the column with the chosen eluent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Reaction pathway showing the desired thermal extrusion and potential side reactions.
References
- 1. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder Cycloaddition with CO, CO2, SO2, or N2 Extrusion: A Powerful Tool for Material Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Application of 2-Carbomethoxy-1,3-butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-carbomethoxy-1,3-butadiene. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-carbomethoxy-1,3-butadiene and why is it used?
A1: 2-Carbomethoxy-1,3-butadiene is a highly reactive substituted diene used primarily in Diels-Alder reactions. The electron-withdrawing carbomethoxy group activates the diene, making it a valuable reagent for the synthesis of complex cyclic molecules, which are often key intermediates in drug development and natural product synthesis.
Q2: Why is 2-carbomethoxy-1,3-butadiene difficult to handle and store?
A2: 2-Carbomethoxy-1,3-butadiene is thermally unstable and highly prone to rapid polymerization and dimerization.[1] It is generally not isolated as a pure substance for storage. Instead, it is typically generated in situ from a stable precursor for immediate use in subsequent reactions.
Q3: What is the recommended method for generating 2-carbomethoxy-1,3-butadiene?
A3: The most common and effective method for generating 2-carbomethoxy-1,3-butadiene is through the thermal decomposition of its stable precursor, 2-carbomethoxy-2,5-dihydrothiophene 1,1-dioxide. This reaction proceeds via a cheletropic extrusion of sulfur dioxide (SO₂), yielding the diene which can then be trapped by a dienophile present in the reaction mixture.
Q4: What are the main side reactions to be aware of during the synthesis and use of 2-carbomethoxy-1,3-butadiene?
A4: The primary side reactions are:
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Diels-Alder Dimerization: The generated diene can react with itself to form a dimer, primarily dimethyl mikanecate.[1]
-
Polymerization: The diene can undergo uncontrolled polymerization, especially at high concentrations or temperatures.
-
Incomplete Reaction: If the thermolysis of the precursor is incomplete, the starting material, 2-carbomethoxy-2,5-dihydrothiophene 1,1-dioxide, will remain as an impurity.
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Formation of Regioisomers: In Diels-Alder reactions with unsymmetrical dienophiles, a mixture of regioisomers may be formed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired Diels-Alder adduct. | 1. The temperature for the thermolysis of the precursor was too low, resulting in incomplete generation of the diene.2. The reaction time was insufficient.3. The dienophile is not reactive enough under the reaction conditions.4. The concentration of the generated diene was too low. | 1. Ensure the reaction temperature is high enough for efficient SO₂ extrusion (typically >110 °C).2. Increase the reaction time and monitor the reaction progress by TLC or GC.3. Consider using a more reactive dienophile or a Lewis acid catalyst to accelerate the Diels-Alder reaction.4. Increase the concentration of the precursor, but be mindful of the increased risk of dimerization and polymerization. |
| The major product is the dimer of 2-carbomethoxy-1,3-butadiene. | 1. The concentration of the generated diene is too high, favoring dimerization.2. The dienophile is not sufficiently reactive or is present in a low concentration, allowing the diene to react with itself. | 1. Use a higher dilution to reduce the concentration of the diene as it is formed.2. Use a larger excess of the dienophile to increase the probability of the desired intermolecular Diels-Alder reaction over dimerization. |
| A significant amount of polymer is formed. | 1. The reaction temperature is too high or the reaction is heated for a prolonged period.2. The concentration of the diene is too high. | 1. Optimize the reaction temperature and time to be sufficient for the Diels-Alder reaction but to minimize polymerization.2. Perform the reaction under more dilute conditions. |
| The starting material (2-carbomethoxy-2,5-dihydrothiophene 1,1-dioxide) is recovered. | 1. The reaction temperature was not high enough for the cheletropic extrusion of SO₂.2. The reaction time was too short. | 1. Increase the reaction temperature. The decomposition of the precursor is a key step and requires sufficient thermal energy.2. Extend the reaction time to ensure complete decomposition of the precursor. |
| A mixture of regioisomers of the Diels-Alder adduct is obtained. | The regioselectivity of the Diels-Alder reaction is not well-controlled. | 1. The formation of regioisomers is a known challenge in Diels-Alder chemistry. Separation of the isomers by column chromatography may be necessary.2. Consider using a Lewis acid catalyst, which can sometimes improve the regioselectivity of the reaction. |
Experimental Protocols
Synthesis of 2-Carbomethoxy-2,5-dihydrothiophene 1,1-dioxide (Precursor)
This two-step procedure starts with the synthesis of 2,5-dihydrothiophene, followed by carboxylation and oxidation.
Step 1: Synthesis of 2,5-Dihydrothiophene
-
Reaction: 1,4-dichlorobut-2-ene reacts with sodium sulfide in a nucleophilic substitution reaction to form 2,5-dihydrothiophene.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium sulfide in dimethyl sulfoxide (DMSO).
-
Slowly add 1,4-dichlorobut-2-ene to the stirred solution while maintaining the temperature between 35-38 °C using a water bath.
-
After the addition is complete, continue stirring for the specified time, monitoring the reaction by GC.
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Upon completion, cool the reaction mixture and pour it into a large volume of cold water.
-
Extract the aqueous mixture with pentane.
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Wash the combined organic extracts with water to remove residual DMSO and dry over anhydrous sodium sulfate.
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Remove the pentane by distillation and purify the crude 2,5-dihydrothiophene by vacuum distillation.
-
Step 2: Synthesis of 2-Carbomethoxy-2,5-dihydrothiophene 1,1-dioxide
-
Reaction: 2,5-dihydrothiophene is first oxidized to the corresponding sulfone, which is then carboxylated.
-
Procedure:
-
Dissolve 2,5-dihydrothiophene in acetic acid.
-
Add hydrogen peroxide (30% solution) dropwise to the solution, maintaining the temperature at 20 °C.
-
Stir the reaction mixture for 24 hours, then heat to reflux for 3 hours to complete the oxidation to 2,5-dihydrothiophene-1,1-dioxide (sulfolene).
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Cool the reaction mixture and isolate the sulfolene.
-
For carboxylation, dissolve the sulfolene in an appropriate solvent and treat it with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form the anion.
-
Quench the anion with methyl chloroformate to introduce the carbomethoxy group at the 2-position.
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Purify the final product, 2-carbomethoxy-2,5-dihydrothiophene 1,1-dioxide, by recrystallization or column chromatography.
-
In situ Generation and Diels-Alder Reaction of 2-Carbomethoxy-1,3-butadiene
-
Reaction: Thermal extrusion of SO₂ from the precursor in the presence of a dienophile.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-carbomethoxy-2,5-dihydrothiophene 1,1-dioxide (1 equivalent) and the desired dienophile (1 to 5 equivalents) in a high-boiling solvent (e.g., toluene or xylene).
-
Heat the reaction mixture to reflux (typically 110-140 °C) to initiate the thermal decomposition of the precursor and the subsequent Diels-Alder reaction.
-
Monitor the reaction by TLC or GC for the disappearance of the starting materials and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the desired Diels-Alder adduct from any side products, such as the dimer.
-
Quantitative Data
| Reaction | Reactants | Conditions | Product(s) | Yield (%) |
| Dimerization | 2-Carbomethoxy-1,3-butadiene | Toluene, reflux | Dimethyl mikanecate | Can be the major product in the absence of a reactive dienophile |
| Diels-Alder | 2-Carbomethoxy-1,3-butadiene (from precursor) and Maleic Anhydride | Toluene, reflux | Diels-Alder Adduct | High yields (typically >80%) can be achieved with reactive dienophiles |
| Diels-Alder | 2-Carbomethoxy-1,3-butadiene (from precursor) and Methyl Acrylate | Toluene, reflux | Mixture of regioisomeric Diels-Alder Adducts | Moderate to good yields, often as a mixture of isomers |
Visualizations
Caption: Experimental workflow for the synthesis of 2-carbomethoxy-1,3-butadiene and its use in Diels-Alder reactions.
Caption: Competing reaction pathways for in situ generated 2-carbomethoxy-1,3-butadiene.
Caption: A logical troubleshooting workflow for optimizing the Diels-Alder reaction of 2-carbomethoxy-1,3-butadiene.
References
How to remove residual sulfolene byproducts from reaction mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with the removal of residual sulfolene and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in a reaction involving 3-sulfolene?
A1: The primary residual compounds and byproducts include:
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Unreacted 3-sulfolene: A stable, high-boiling solid.[1]
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Isomers (2-sulfolene): In the presence of a base, 3-sulfolene can isomerize to the more thermodynamically stable 2-sulfolene.[1][2]
-
Polymeric materials: High-molecular-weight polysulfones can form, especially at elevated temperatures or in the presence of radical initiators.[1][3]
-
Decomposition products: At temperatures above its boiling point, sulfolene can decompose into sulfur dioxide (SO₂) and polymeric materials.[4][5] In Diels-Alder reactions, where sulfolene is used as a source of 1,3-butadiene, SO₂ is an expected byproduct.[6]
-
Water: Sulfolane, a hydrogenated derivative of sulfolene, is hygroscopic and principal impurities can include water.[7]
Q2: How can I detect and quantify these byproducts in my reaction mixture?
A2: A combination of analytical methods is recommended for accurate detection and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts like sulfolene isomers and degradation products.[8][9]
-
Liquid Chromatography (LC): Useful for analyzing less volatile compounds and can be coupled with various detectors for quantification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to help identify isomers and other organic byproducts.
Q3: My reaction is complete, but I'm struggling to remove high-boiling unreacted sulfolene. What should I do?
A3: Removing unreacted sulfolene can be challenging due to its high boiling point and polarity. Consider the following methods based on your product's properties:
-
Aqueous Extraction/Wash: Sulfolene is water-soluble.[5] If your desired compound has low water solubility, you can perform multiple washes with water to pull the sulfolene into the aqueous layer.
-
Vacuum Distillation: If your product is volatile and thermally stable, vacuum distillation can be effective. Sulfolene has a very low vapor pressure, so it will likely remain in the distillation pot while your product distills.[7]
-
Column Chromatography: If your product has a different polarity than sulfolene, silica gel chromatography can provide good separation. The high polarity of the sulfone group can lead to strong adsorption, so careful selection of the eluent is necessary.[11]
Q4: I have a significant amount of insoluble polymeric material in my flask. How can I remove it?
A4: Insoluble polysulfones are a common issue.[12] The most straightforward method for removal is filtration .
-
Dilute the reaction mixture with a suitable solvent in which your desired product is soluble but the polymer is not.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel.
-
Wash the filter cake with the chosen solvent to recover any occluded product.
-
The filtrate will contain your product, free from the insoluble polymer.
Q5: The workup requires anhydrous conditions. How can I effectively remove trace amounts of water?
A5: If your reaction mixture contains sulfolane (the hydrogenated form of sulfolene), water can be a key impurity.[7] To remove water:
-
Drying Agents: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Molecular Sieves: For rigorous drying, passing the solution through a column of activated molecular sieves is very effective.[7]
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene), you can remove water by distillation using a Dean-Stark apparatus.
Q6: My reaction mixture has become acidic. What is the likely cause and how can I neutralize it?
A6: Acidity typically arises from the thermal decomposition of sulfolene or its derivatives into sulfur dioxide (SO₂), which can form sulfurous acid in the presence of water.[4][13] To address this:
-
Neutralizing Wash: Perform a careful wash of the organic phase with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, until effervescence ceases.
-
Drying: After the basic wash, wash with brine to remove bulk water and then dry the organic layer over an anhydrous salt like Na₂SO₄.
Troubleshooting and Purification Protocols
Summary of Purification Methods
| Byproduct/Impurity | Removal Method | Principle of Separation | Advantages | Considerations |
| Unreacted Sulfolene | Aqueous Extraction | Partitioning between immiscible liquids based on solubility | Simple, fast, and effective for water-insoluble products. | Not suitable for water-soluble or water-sensitive products. |
| Isomers (2- & 3-sulfolene) | Column Chromatography | Differential adsorption onto a stationary phase based on polarity | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires solvent usage. |
| Polymeric Byproducts | Filtration | Physical separation of insoluble solid from a liquid | Very effective for removing insoluble materials.[12] | Product may be trapped (occluded) in the polymer; requires thorough washing. |
| Water | Molecular Sieves | Adsorption of water molecules into porous crystalline structures | Highly efficient for achieving anhydrous conditions.[7] | Sieves must be properly activated and can be saturated. |
| **Acidic Residues (SO₂) ** | Basic Aqueous Wash | Acid-base neutralization reaction | Effectively removes acidic impurities. | Can cause emulsions; not suitable for base-sensitive products. |
| Thermally Stable Impurities | Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | Excellent for purifying thermally stable, volatile compounds.[7] | Requires product to be thermally stable; high energy consumption.[13] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Sulfolene and Acidic Byproducts
This protocol is suitable for water-insoluble products that are stable to mild base.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂). Continue until no more gas is evolved.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Sulfolene Removal: Wash the organic layer 2-3 times with deionized water to remove the majority of the water-soluble sulfolene. Follow with a brine wash to aid in breaking any emulsions and to begin the drying process.
-
Drying: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 15-30 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to isolate the crude product. Further purification (e.g., chromatography, crystallization) can then be performed.
Protocol 2: Purification by Vacuum Distillation
This protocol is intended for the purification of thermally stable products with boiling points significantly lower than sulfolene.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Charge the Flask: Charge the distillation flask with the crude reaction mixture. Add boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect Fractions: Collect the product fraction at the appropriate boiling point and pressure. Unreacted sulfolene and polymeric residues will remain in the distillation flask.[7]
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Process Diagrams
Caption: General workflow for identifying and removing sulfolene byproducts.
Caption: Decision tree to select an appropriate purification strategy.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Chemistry:Sulfolene - HandWiki [handwiki.org]
- 4. cpchem.com [cpchem.com]
- 5. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Sulfolane - Chempedia - LookChem [lookchem.com]
- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 13. stratusengr.com [stratusengr.com]
Technical Support Center: Diels-Alder Reactions with Sulfolene-Derived Dienes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving sulfolene-derived dienes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 3-sulfolene and its derivatives as a diene source in Diels-Alder reactions?
A1: 3-Sulfolene is a solid, crystalline material that serves as a stable and safe precursor to the volatile and gaseous 1,3-butadiene.[1] Its primary advantages include:
-
Safety and Handling: As a solid, 3-sulfolene is easier and safer to handle than gaseous dienes, which require specialized equipment for reactions under pressure.[1]
-
Controlled Release: The diene is generated in situ through thermal decomposition (a retro-cheletropic reaction), allowing for a controlled concentration of the reactive diene in the reaction mixture. This minimizes side reactions like diene polymerization.[2]
-
High Purity Diene: The in situ generation provides a fresh and pure source of the diene for the reaction.
Q2: My Diels-Alder reaction with a sulfolene-derived diene is very slow or not proceeding. What are the common causes and solutions?
A2: Slow or incomplete Diels-Alder reactions are a common issue. Several factors could be at play, and the following troubleshooting guide can help you address them.
Troubleshooting Guide
Issue 1: Low or No Product Conversion
If you are experiencing low or no conversion of your starting materials, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Temperature for Diene Generation | The thermal decomposition of sulfolene to the corresponding diene requires a specific temperature. For 3-sulfolene, this is typically achieved by refluxing in a high-boiling solvent like xylene (boiling point ~140 °C).[3] Ensure your reaction temperature is high enough for the retro-cheletropic reaction to occur. For substituted sulfolenes, the required temperature may vary. |
| Unfavorable Reactant Electronics | Diels-Alder reactions are generally faster with electron-rich dienes and electron-poor dienophiles.[4] If your diene (generated from sulfolene) has electron-withdrawing groups, or your dienophile has electron-donating groups, the reaction rate will be significantly slower. Consider modifying your reactants if possible, or use a catalyst to enhance reactivity. |
| Diene is Not in the s-cis Conformation | The Diels-Alder reaction requires the diene to be in the s-cis conformation.[4] Steric hindrance from substituents on the diene can disfavor this conformation, leading to a slower reaction. While 1,3-butadiene generated from 3-sulfolene readily adopts the s-cis form, bulky substituents on substituted sulfolenes might impede this. In such cases, higher temperatures might be needed to overcome the rotational energy barrier. |
| Low Reactant Concentration | The Diels-Alder reaction is a bimolecular reaction, and its rate is dependent on the concentration of both the diene and the dienophile. If your reaction is too dilute, the rate will be slow. You can increase the concentration of your reactants, but be mindful of solubility limits. |
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Managing Pressure from SO₂ Evolution in Sealed Tube Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on safely and effectively managing pressure buildup from sulfur dioxide (SO₂) evolution in sealed tube reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when conducting a sealed tube reaction that evolves SO₂?
A1: The primary safety concern is over-pressurization of the sealed vessel, which can lead to an explosion.[1] SO₂ is also a toxic and corrosive gas, so exposure due to a leak or during workup is a significant hazard.[2] Inhalation can cause severe respiratory irritation, and contact with liquid SO₂ can cause burns.[2]
Q2: How can I estimate the maximum pressure that will be generated in my sealed tube reaction?
A2: You can estimate the pressure using the Ideal Gas Law, PV=nRT. You will need to calculate the total moles of gas (n) in the headspace of your tube, which includes the evolved SO₂, any solvent vapor, and any initial inert atmosphere. The headspace volume (V) is the volume of the tube minus the volume of your reaction mixture. The temperature (T) should be your reaction temperature in Kelvin. See the "Quantitative Data" section for a worked example.
Q3: What is the maximum fill volume for a sealed reaction tube?
A3: A sealed reaction vessel should never be filled to more than 50% of its total capacity.[1] Ideally, the fill volume should be between 1/4 and 1/3 of the total volume to ensure adequate headspace for gas expansion.[1]
Q4: What personal protective equipment (PPE) is required?
A4: At a minimum, a lab coat, chemical splash goggles, and appropriate gloves are necessary.[3] When working with sealed tube reactions under pressure, a face shield should be worn in addition to goggles.[1][3] All operations should be conducted within a certified chemical fume hood, and a blast shield must be placed in front of the reaction apparatus.[1][4]
Q5: Are there alternatives to using gaseous SO₂ directly?
A5: Yes, several solid SO₂ surrogates are available, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[5][6] These reagents are bench-stable solids that release SO₂ under specific reaction conditions, offering easier handling and dosing.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction tube broke or exploded during the reaction. | - Exceeded the pressure rating of the tube.- Used a damaged or scratched tube.- Filled the tube beyond the recommended volume.- Reaction temperature was too high, leading to excessive solvent vapor pressure and/or faster than expected SO₂ evolution. | - Carefully calculate the expected pressure before starting the experiment.- Always inspect glassware for any flaws before use and discard if damaged.[1]- Never fill a sealed tube more than halfway, ideally 1/3 full.[1]- Conduct the reaction at the lowest effective temperature. |
| Leak detected from the sealed tube (e.g., audible hiss, smell of SO₂). | - The cap was not tightened correctly.- The O-ring or seal is degraded or incompatible with the solvent or SO₂. | - Immediate Action: Ensure the fume hood sash is as low as possible. Do not attempt to tighten the cap while the tube is hot and pressurized. Allow the tube to cool completely to room temperature behind a blast shield before handling.- Once cool, carefully vent the tube in the back of the fume hood.- Before the next experiment, inspect the seal and replace it if it shows any signs of wear or degradation. Ensure the seal material is chemically compatible with your reaction components. |
| Reaction is incomplete or did not proceed as expected. | - Insufficient heating.- The SO₂ precursor (e.g., sulfolene) did not fully decompose.- A leak allowed the gaseous reactant (generated in situ) to escape. | - Ensure the reaction is heated to the required temperature for a sufficient amount of time.- If using a precursor, consider increasing the reaction time or temperature slightly (if safe to do so based on pressure calculations).- Check for leaks after the system has cooled. If a leak is suspected, use a new seal and ensure the tube is sealed properly in the next attempt. |
| Unexpected side products are formed. | - SO₂ can participate in side reactions, such as acting as a dienophile in Diels-Alder reactions or other pericyclic reactions.[7][8] | - Review the literature for potential side reactions of SO₂ with your substrates.- It may be necessary to modify the reaction conditions (e.g., temperature, concentration) to disfavor the undesired pathway. |
Quantitative Data: Estimating Pressure Buildup
The total pressure inside a sealed tube is the sum of the partial pressures of all gaseous components:
P_total_ = P_SO₂_ + P_solvent_ + P_initial_air_
You can estimate the partial pressure of the evolved SO₂ using the Ideal Gas Law: P = nRT/V
-
P = Pressure (in Atmospheres)
-
n = Moles of SO₂ gas
-
R = Ideal Gas Constant (0.0821 L·atm/mol·K)
-
T = Temperature (in Kelvin)
-
V = Headspace volume in Liters (Total tube volume - Liquid volume)
Example Calculation: A reaction involving the decomposition of 1.0 g of 3-sulfolene (MW = 118.15 g/mol , which generates 1 equivalent of SO₂) is conducted in a 10 mL sealed tube containing 2 mL of solvent at 150 °C.
-
Calculate moles of SO₂ (n): n = 1.0 g / 118.15 g/mol = 0.00846 mol SO₂
-
Determine headspace volume (V): V = 10 mL - 2 mL = 8 mL = 0.008 L
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Convert temperature to Kelvin (T): T = 150 °C + 273.15 = 423.15 K
-
Calculate the partial pressure of SO₂: P_SO₂_ = (0.00846 mol * 0.0821 L·atm/mol·K * 423.15 K) / 0.008 L ≈ 36.7 atm
Note: This calculation does not account for the vapor pressure of the solvent, which can be significant at elevated temperatures and will add to the total pressure. Always consult vapor pressure charts for your solvent.
Table of Estimated SO₂ Partial Pressures (in atm) in an 8 mL Headspace
| Moles of SO₂ Precursor | Reaction Temperature (°C) | Reaction Temperature (K) | Calculated P_SO₂_ (atm) |
| 0.005 | 110 | 383.15 | 19.7 |
| 0.005 | 130 | 403.15 | 20.7 |
| 0.005 | 150 | 423.15 | 21.7 |
| 0.010 | 110 | 383.15 | 39.3 |
| 0.010 | 130 | 403.15 | 41.4 |
| 0.010 | 150 | 423.15 | 43.4 |
| 0.015 | 110 | 383.15 | 59.0 |
| 0.015 | 130 | 403.15 | 62.1 |
| 0.015 | 150 | 423.15 | 65.1 |
Disclaimer: These are theoretical values based on the Ideal Gas Law. Actual pressures may vary. Always use appropriate safety precautions and pressure-rated equipment.
Experimental Protocols
Protocol: In-Situ Generation of 1,3-Butadiene for a Diels-Alder Reaction via Sulfolene Decomposition
This protocol describes the thermal decomposition of 3-sulfolene to generate 1,3-butadiene and SO₂ in situ for a subsequent Diels-Alder reaction with a dienophile (e.g., maleic anhydride). The sealed tube contains the pressure generated by the SO₂ byproduct and solvent vapor.
Materials:
-
Pressure-rated sealed reaction tube with a threaded cap and O-ring
-
3-sulfolene
-
Dienophile (e.g., maleic anhydride)
-
High-boiling solvent (e.g., xylene)
-
Stir bar
-
Heating mantle or oil bath with a temperature controller
-
Blast shield
-
Fume hood
Procedure:
-
Pre-reaction Setup:
-
Inspect the sealed reaction tube for any cracks, scratches, or defects. Do not use if any are found.
-
Ensure the O-ring is in good condition and is chemically compatible with the solvent and SO₂.
-
-
Charging the Tube:
-
In a fume hood, add the 3-sulfolene, the dienophile, a stir bar, and the solvent to the reaction tube.
-
The total liquid volume should not exceed one-third of the tube's capacity.
-
-
Sealing the Tube:
-
Place the O-ring and cap on the tube.
-
Tighten the cap securely but do not overtighten, as this can stress the glass.[1]
-
-
Running the Reaction:
-
Place the sealed tube in a heating mantle or oil bath.
-
Position a blast shield in front of the entire apparatus.
-
Lower the fume hood sash as much as possible.
-
Begin stirring and slowly heat the reaction to the target temperature (typically 110-150 °C for sulfolene decomposition).
-
Maintain the reaction at temperature for the desired time, monitoring for any signs of leakage or distress.
-
-
Cooldown and Workup:
-
Turn off the heat and allow the reaction vessel to cool slowly to room temperature behind the blast shield. Do not attempt to accelerate cooling (e.g., with a water bath), as this can induce thermal shock.
-
Once at room temperature, chill the tube further in an ice bath for 10-15 minutes to reduce the internal pressure.
-
Carefully transport the cold tube to the back of the fume hood.
-
Pointing the tube away from yourself and others, slowly and carefully unscrew the cap to vent any remaining pressure. A slight hiss may be heard.
-
Once the pressure is equalized, the cap can be fully removed and the reaction mixture can be worked up according to your specific procedure.
-
Visualizations
Caption: Decision workflow for planning and executing a sealed tube reaction with gas evolution.
Caption: Experimental workflow for an in-situ Diels-Alder reaction using sulfolene.
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. Sulfur dioxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. New organic chemistry of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Optimizing Diels-Alder Regioselectivity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing the regioselectivity of Diels-Alder reactions through catalyst selection.
Troubleshooting Guide
This section addresses specific issues that may be encountered during your experiments.
Issue 1: Poor Regioselectivity with Unsymmetrical Dienes and Dienophiles
| Question | Answer |
| My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer? | Poor regioselectivity is a common issue when both the diene and dienophile are unsymmetrical. The regiochemical outcome is governed by the electronic properties of the substituents on both reactants. To enhance selectivity, consider the following catalytic strategies: - Lewis Acids: For normal-electron-demand Diels-Alder reactions, a Lewis acid catalyst can increase regioselectivity by coordinating to the dienophile. This coordination enhances the dienophile's electrophilicity and can lead to a more polarized transition state, favoring one regioisomer over the other.[1][2][3] Common Lewis acids for this purpose include AlCl₃, BF₃, SnCl₄, and ZnCl₂.[2] - Brønsted Acids: Chiral Brønsted acids can also be effective in controlling regioselectivity, particularly in aza-Diels-Alder reactions.[4][5] These catalysts operate through hydrogen bonding, activating the dienophile and creating a chiral environment that can favor a specific regioisomeric and stereoselective outcome. - Organocatalysts: Chiral secondary amines, such as imidazolidinones, can catalyze Diels-Alder reactions by forming an iminium ion with an α,β-unsaturated aldehyde or ketone dienophile.[6][7][8][9] This activation lowers the LUMO of the dienophile and can significantly improve both regioselectivity and enantioselectivity. |
| I am using a Lewis acid catalyst, but the regioselectivity is still not optimal. What can I do? | If you are already using a Lewis acid and regioselectivity is still an issue, consider these factors: - Choice of Lewis Acid: The identity of the Lewis acid can have a significant impact. For instance, in the reaction of tropone with 1,1-diethoxyethene, B(C₆F₅)₃ favors the [4+2] cycloadduct, while B(C₆H₅)₃ favors the [8+2] adduct.[10] Experiment with different Lewis acids of varying strengths and steric bulk. - Solvent: The solvent can influence the catalyst's activity and the reaction's selectivity.[11] In some cases, even aqueous conditions with certain Lewis acids can lead to significant rate acceleration and selectivity.[12] - Temperature: Lowering the reaction temperature often enhances selectivity. Diels-Alder reactions are typically under kinetic control, and lower temperatures can amplify the energy difference between the competing transition states leading to different regioisomers. |
Issue 2: Undesired endo/exo Stereoselectivity
| Question | Answer |
| My reaction is favoring the exo product, but I need the endo isomer. How can I control the stereoselectivity? | The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions.[13] To favor the endo isomer: - Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by strengthening the secondary orbital interactions in the transition state.[13][14] The coordination of the Lewis acid to the dienophile can lead to a more compact transition state, favoring the endo arrangement. - Temperature: As with regioselectivity, lower temperatures generally favor the kinetically controlled endo product. |
| Conversely, how can I favor the formation of the exo product? | While the endo product is often kinetically favored, the exo product is typically the thermodynamically more stable isomer. To favor the exo product: - Bulky Lewis Acids: The use of bulky Lewis acids can sterically disfavor the endo transition state, leading to a preference for the exo product.[15] - Reaction Conditions: Higher reaction temperatures can allow the reaction to reach thermodynamic equilibrium, which may favor the more stable exo product. However, this can also lead to side reactions or decomposition. - Specific Catalysts: Certain catalyst systems are designed to promote exo selectivity. For example, a bispyrrolidine diboronate catalyst has been shown to provide high exo selectivity.[16] |
Issue 3: Catalyst-Related Side Reactions
| Question | Answer |
| My reaction mixture is showing significant polymerization of the diene, especially when using a strong Lewis acid like AlCl₃. How can I prevent this? | Diene polymerization is a common side reaction, particularly with highly reactive dienes and strong Lewis acids. To mitigate this: - Use a Modified Catalyst System: A complex of AlCl₃ with two equivalents of THF, [AlCl₃ + 2THF], has been shown to be an effective catalyst that prevents diene polymerization, even under solvent-free conditions.[17][18] - Control Stoichiometry and Addition Rate: Use a slight excess of the dienophile and add the diene slowly to the reaction mixture containing the catalyst and dienophile. This keeps the instantaneous concentration of the free diene low. - Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization more than the rate of the desired Diels-Alder reaction. |
| I am observing catalyst deactivation or decomposition. What are the likely causes and solutions? | Catalyst deactivation can be caused by impurities in the reactants or solvent, or by the reaction conditions themselves. - Ensure Anhydrous Conditions: Many Lewis acids are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used. - Purify Reactants: Impurities in the diene or dienophile can coordinate to the catalyst and inhibit its activity. Purify the starting materials before use. - Consider Heterogeneous Catalysts: In some cases, using a heterogeneous catalyst, such as a zeolite, can improve catalyst stability and allow for easier separation from the reaction mixture.[19] |
Frequently Asked Questions (FAQs)
Catalyst Selection and Mechanism
-
Q1: How do I choose the right type of catalyst (Lewis acid, Brønsted acid, or organocatalyst) for my Diels-Alder reaction?
-
A1: The choice of catalyst depends on the nature of your reactants and the desired outcome:
-
Lewis Acids are generally the first choice for standard normal-electron-demand Diels-Alder reactions, especially when aiming to increase the reaction rate and control regioselectivity and endo stereoselectivity.[1][2] They are particularly effective with α,β-unsaturated carbonyl compounds as dienophiles.
-
Brønsted Acids are often used in aza-Diels-Alder reactions and can provide excellent enantioselectivity through the formation of a chiral hydrogen-bonding environment.[4][5][20][21]
-
Organocatalysts , such as chiral secondary amines, are ideal for asymmetric Diels-Alder reactions involving α,β-unsaturated aldehydes and ketones. They offer a metal-free alternative and can provide high levels of enantioselectivity.[6][7][8][22]
-
-
-
Q2: What is the underlying principle of how catalysts control regioselectivity in Diels-Alder reactions?
-
A2: Catalysts influence regioselectivity by altering the electronic properties of the reactants, which in turn affects the frontier molecular orbital (FMO) interactions that govern the reaction. In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A catalyst, typically a Lewis acid, coordinates to an electron-withdrawing group on the dienophile. This coordination lowers the energy of the dienophile's LUMO, leading to a stronger interaction with the diene's HOMO and accelerating the reaction.[13] More importantly for regioselectivity, this coordination can also alter the relative sizes of the orbital coefficients at the two ends of the dienophile's double bond. The reaction then proceeds through the transition state that allows for the most favorable overlap between the largest HOMO coefficient of the diene and the largest LUMO coefficient of the dienophile, thus favoring one regioisomer.[23][24][25]
-
Experimental Considerations
-
Q3: What are some general tips for setting up a catalyzed Diels-Alder reaction?
-
A3:
-
Inert Atmosphere: Many catalysts, especially Lewis acids, are sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry.
-
Order of Addition: Typically, the catalyst is added to a solution of the dienophile, followed by the slow addition of the diene. This helps to minimize side reactions like diene polymerization.
-
Temperature Control: Use a cryostat or an ice/salt bath to maintain a consistent low temperature, which is often critical for achieving high selectivity.
-
-
-
Q4: How can I monitor the progress of my catalyzed Diels-Alder reaction?
-
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can also use gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy on aliquots taken from the reaction mixture to determine the conversion and the ratio of products.
-
Quantitative Data on Catalyst Performance
The following tables summarize the performance of different catalysts in specific Diels-Alder reactions.
Table 1: Effect of Lewis Acid Catalysts on endo/exo Selectivity
| Diene | Dienophile | Catalyst | Temperature (°C) | endo:exo Ratio | Reference |
| Cyclopentadiene | Methyl acrylate | None | 25 | 82:18 | [2] |
| Cyclopentadiene | Methyl acrylate | AlCl₃·Et₂O | 0 | 99:1 | [2] |
| Isoprene | Acrylonitrile | None | 20 | - | [2] |
| Isoprene | Acrylonitrile | AlCl₃ | 20 | Increased regioselectivity | [2] |
| Thiophene | N-phenylmaleimide | AlCl₃ | Room Temp | Predominantly exo | [11] |
Table 2: Performance of Organocatalysts in Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Catalyst (mol%) | Yield (%) | endo:exo Ratio | ee (%) [endo] | ee (%) [exo] | Reference |
| Cyclopentadiene | Acrolein | Imidazolidinone (5) | 85 | 1:1.2 | 86 | 84 | [8] |
| Cyclopentadiene | Crotonaldehyde | Imidazolidinone (5) | 99 | 1:1.3 | 90 | 86 | [8] |
| Cyclopentadiene | Cinnamaldehyde | Imidazolidinone (5) | 99 | - | - | 93 | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid (AlCl₃) Catalyzed Diels-Alder Reaction
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the dienophile (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.0 mmol) to the stirred solution.
-
Diene Addition: Add the diene (1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for an Organocatalyzed Asymmetric Diels-Alder Reaction
-
Preparation: To a vial, add the α,β-unsaturated aldehyde or ketone (0.5 mmol), the chiral amine catalyst (e.g., an imidazolidinone salt, 0.05 mmol, 10 mol%), and the solvent (e.g., CH₂Cl₂/H₂O mixture).
-
Stirring: Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the iminium ion.
-
Diene Addition: Add the diene (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: Decision workflow for catalyst selection in Diels-Alder reactions.
Caption: Mechanism of Lewis acid-catalyzed regioselectivity control.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. moodle2.units.it [moodle2.units.it]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Brønsted-acid and Brønsted-base catalyzed Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemtube3d.com [chemtube3d.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
- 25. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the workup of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to workup procedures?
A1: Understanding the physical properties of this compound is crucial for designing effective purification strategies. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67488-50-0 | [1] |
| Molecular Formula | C₆H₈O₄S | [1] |
| Molecular Weight | 176.19 g/mol | [1] |
| Appearance | White to orange to green powder to lump | [2] |
| Melting Point | 34 - 38 °C | [2] |
| Solubility | Information not widely available, but related sulfones are soluble in many organic solvents and water.[3] | |
| Storage | Store at 2 - 8 °C | [2] |
Q2: What are the primary uses of this compound in organic synthesis?
A2: this compound is a valuable intermediate in organic synthesis.[2] Its key application lies in its ability to serve as a stable, solid precursor to a substituted diene for Diels-Alder reactions through the thermal extrusion of sulfur dioxide. It is also utilized in the development of pharmaceuticals and agrochemicals.[2]
Q3: What are the main stability concerns for this compound during workup?
A3: The dihydrothiophene dioxide ring is susceptible to thermal decomposition at elevated temperatures, which leads to the extrusion of sulfur dioxide to form the corresponding diene. This property is harnessed in Diels-Alder reactions but can be a stability issue if not desired. The stability of the ester group to acidic and basic conditions during aqueous workups should also be considered to avoid unintentional hydrolysis.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the workup of reactions involving this compound.
Diels-Alder Reactions
Problem 1: Low yield of the Diels-Alder adduct after workup.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction: The thermal extrusion of SO₂ may not have gone to completion. | Ensure the reaction is heated to a sufficiently high temperature (typically >100 °C) for an adequate amount of time to generate the diene in situ.[3] Monitor the reaction by TLC to confirm the consumption of the starting material. |
| Decomposition of the diene: The generated diene may be unstable under the reaction conditions. | Use a dienophile that reacts rapidly with the in situ generated diene. Consider trapping the diene as it is formed by having the dienophile present in the reaction mixture from the start. |
| Product lost during workup: The adduct may have some water solubility, leading to loss during aqueous extraction. | Minimize the volume of aqueous washes. If the product is suspected to be in the aqueous layer, back-extract with a suitable organic solvent. Brine washes can help to reduce the solubility of the organic product in the aqueous phase. |
| Adduct is volatile: The product may be lost during solvent removal under reduced pressure. | Use a rotary evaporator with care, avoiding excessive temperature and high vacuum. For highly volatile products, consider removing the solvent at atmospheric pressure if the boiling point allows. |
Problem 2: Difficulty in purifying the Diels-Alder adduct from unreacted starting material and byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Similar polarity of product and starting material: The Diels-Alder adduct and the starting sulfolene may have similar polarities, making chromatographic separation challenging. | Recrystallization: This is often the most effective method for purifying solid Diels-Alder adducts. Screen for a suitable solvent or solvent system where the adduct has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar adducts include mixtures of ethyl acetate and hexanes. |
| Column Chromatography: If recrystallization is not feasible, optimize the column chromatography conditions. Use a long column for better separation and a shallow solvent gradient. Consider using a different stationary phase, such as alumina, if the compound is sensitive to silica gel. | |
| Formation of polymeric byproducts: The generated diene can polymerize, especially at high temperatures. | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[3] Purify the crude product as soon as possible after the reaction is complete. |
Hydrolysis of the Methyl Ester
Problem 3: Incomplete hydrolysis of the methyl ester.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient base or acid: The amount of base (e.g., NaOH, KOH) or acid (e.g., HCl, H₂SO₄) may not be sufficient to drive the hydrolysis to completion. | Use a larger excess of the hydrolyzing agent. Increase the reaction temperature and/or time. Monitor the reaction progress by TLC. |
| Poor solubility of the starting material: The ester may not be fully dissolved in the reaction medium, leading to a slow reaction rate. | Add a co-solvent such as THF or methanol to improve solubility. Ensure vigorous stirring to maximize the contact between the reactants. |
Problem 4: Difficulty in isolating the carboxylic acid product after acidification.
| Potential Cause | Troubleshooting Suggestion |
| Product is soluble in the aqueous phase: The resulting carboxylic acid may have significant water solubility, especially if it is a small molecule. | After acidification, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with NaCl (brine) can decrease the solubility of the organic acid and improve extraction efficiency. |
| Product precipitates as a fine solid: The carboxylic acid may precipitate as a very fine solid that is difficult to filter. | Allow the precipitate to stand for a longer period to allow for particle growth. Cool the mixture in an ice bath to maximize precipitation. Use a filter aid like Celite® to improve filtration. |
| Emulsion formation during extraction: The presence of both organic and aqueous layers with dissolved salts can lead to the formation of a stable emulsion. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Diels-Alder Reaction
-
Cooling and Solvent Removal: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature. If the reaction was performed in a high-boiling solvent (e.g., xylene, toluene), the solvent is typically removed under reduced pressure using a rotary evaporator.
-
Initial Purification (Precipitation/Crystallization):
-
If the Diels-Alder adduct is a solid and precipitates from the reaction mixture upon cooling, it can be isolated by vacuum filtration.
-
The crude solid is then washed with a small amount of cold solvent (the reaction solvent or a solvent in which the product is poorly soluble) to remove soluble impurities.
-
-
Aqueous Workup (if necessary):
-
If the product does not precipitate or if there are water-soluble impurities, the residue after solvent removal is dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic solution is washed sequentially with water, dilute acid (e.g., 1 M HCl) if basic impurities are present, dilute base (e.g., saturated NaHCO₃ solution) if acidic impurities are present, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Final Purification:
-
Recrystallization: The crude product is recrystallized from a suitable solvent or solvent pair to obtain the pure Diels-Alder adduct.
-
Column Chromatography: If recrystallization is not effective, the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: General Workup Procedure for the Hydrolysis of the Methyl Ester
-
Quenching and Solvent Removal: After the hydrolysis is complete, the reaction mixture is cooled to room temperature. If a volatile organic co-solvent was used, it is removed under reduced pressure.
-
Acidification: The aqueous solution containing the carboxylate salt is cooled in an ice bath and slowly acidified with a suitable acid (e.g., 1 M HCl, 10% H₂SO₄) to a pH of approximately 2-3. The product will often precipitate at this stage.
-
Extraction: The acidified aqueous mixture is extracted several times with an organic solvent such as ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with brine to remove excess water and inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude carboxylic acid can be purified by recrystallization from an appropriate solvent (e.g., water, ethanol/water, or an organic solvent).
Visualizations
Caption: General experimental workflow for the workup and purification of products from reactions involving this compound.
Caption: A logical troubleshooting guide for addressing common issues during the workup of reactions with this compound.
References
Stability of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide under acidic or basic conditions
This technical support center provides guidance on the stability of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are related to its two primary functional groups: the methyl ester and the 3-sulfolene ring. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. The 3-sulfolene ring can undergo isomerization under basic conditions.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the primary reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid and methanol.[1][2][3] This is a reversible equilibrium reaction.[1][4] The sulfone group itself is generally stable under acidic conditions.
Q3: What happens to the compound under basic conditions?
A3: Basic conditions can lead to two significant reactions. Firstly, the methyl ester will undergo irreversible hydrolysis, known as saponification, to form the carboxylate salt and methanol.[5][6][7] Secondly, the 3-sulfolene ring can isomerize to the thermodynamically more stable 2-sulfolene isomer.[8][9][10]
Q4: Are there any known decomposition products?
A4: Under acidic hydrolysis, the expected product is 2,5-dihydrothiophene-3-carboxylic acid 1,1-dioxide. Under basic conditions, the initial product of hydrolysis is the corresponding carboxylate salt. Isomerization under basic conditions would lead to Methyl 2,3-dihydrothiophene-3-carboxylate 1,1-dioxide. Further decomposition could occur under harsh conditions, but specific products are not well-documented in the literature for this particular compound.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13] These methods can be used to track the disappearance of the starting material and the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in HPLC/LC-MS analysis of a sample from a basic reaction mixture. | Isomerization of the 3-sulfolene to the 2-sulfolene. | Characterize the new peak to confirm its identity. If isomerization is undesirable, consider running the reaction at a lower temperature or using a non-basic catalyst if possible.[14] |
| Low yield of the desired product in a reaction performed in acidic aqueous media. | Acid-catalyzed hydrolysis of the methyl ester. | Minimize the reaction time and temperature. Consider using a non-aqueous solvent system or protecting the ester group if it is not the reactive site. |
| Formation of a salt instead of the expected carboxylic acid after a reaction under basic conditions. | Saponification of the methyl ester. | An acidic workup is required to protonate the carboxylate salt and isolate the carboxylic acid.[5] |
| Difficulty in isolating the product after a reaction in a basic solution. | The product may be the highly water-soluble carboxylate salt. | Acidify the aqueous layer to a low pH (e.g., pH 2-3) with a strong acid like HCl to precipitate the carboxylic acid, which can then be extracted with an organic solvent. |
Predicted Stability Profile
Note: The following data is illustrative and based on general chemical principles of ester hydrolysis and sulfolene chemistry. Actual rates will depend on specific conditions such as temperature, concentration, and solvent.
| Condition | Primary Reaction(s) | Predicted Stability | Potential Products |
| Aqueous Acid (e.g., pH 1-3) | Ester Hydrolysis | Low to Moderate | 2,5-dihydrothiophene-3-carboxylic acid 1,1-dioxide, Methanol |
| Aqueous Neutral (e.g., pH 6-8) | Slow Ester Hydrolysis | Moderate to High | 2,5-dihydrothiophene-3-carboxylic acid 1,1-dioxide, Methanol |
| Aqueous Base (e.g., pH 11-13) | Ester Hydrolysis (Saponification), Isomerization | Low | 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide salt, Methyl 2,3-dihydrothiophene-3-carboxylate 1,1-dioxide, Methanol |
Experimental Protocols
General Protocol for Assessing Chemical Stability
This protocol provides a framework for determining the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 7, and 12).
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Quench any ongoing reaction by neutralizing the sample if necessary and/or diluting it in the mobile phase for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation rate.
Visualizing Reaction Pathways
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Potential reactions under basic conditions.
Caption: Workflow for pH stability testing.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 7. youtube.com [youtube.com]
- 8. Sulfolene - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Diene Precursors in Diels-Alder Reactions: Featuring Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of the diene precursor is critical, influencing reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide provides an objective comparison of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide with other commonly employed diene precursors, supported by experimental data to inform your synthetic design.
Overview of Diene Precursors
This compound belongs to the family of sulfolenes, which serve as stable, solid precursors to reactive 1,3-dienes. Upon heating, these compounds undergo a cheletropic extrusion of sulfur dioxide (SO₂) to generate the corresponding diene in situ. This controlled release mechanism offers significant advantages in handling volatile or unstable dienes.
This guide will compare the performance of this compound, which generates the functionalized 2-carbomethoxy-1,3-butadiene, against three other widely used diene precursors:
-
Cyclopentadiene: A highly reactive cyclic diene, often used as a benchmark in Diels-Alder reactions. It is typically generated in situ by cracking its dimer.
-
Danishefsky's Diene: A highly electron-rich diene known for its high reactivity and utility in the synthesis of complex molecules.[1]
-
Furan: A heteroaromatic diene whose participation in Diels-Alder reactions is often reversible and subject to considerations of aromaticity.[2]
Performance Comparison: A Quantitative Analysis
The efficacy of a diene precursor is primarily assessed by the yield and stereoselectivity of the resulting Diels-Alder adduct. The following tables summarize available data for the reaction of these dienes with a common dienophile, N-methylmaleimide. It is important to note that reaction conditions can significantly impact these outcomes; therefore, the data presented here is for comparative purposes and may not be directly interchangeable.
Table 1: Reaction Yields in Diels-Alder Reactions with N-Methylmaleimide
| Diene Precursor | Diene Generated in situ | Dienophile | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-carbomethoxy-1,3-butadiene | N-Methylmaleimide | Toluene, reflux | Good | (Inferred from related sulfolene chemistry) |
| Dicyclopentadiene | Cyclopentadiene | N-Methylmaleimide | Toluene, reflux | >90 | (Typical for this reaction) |
| Danishefsky's Diene | 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene | N-Methylmaleimide | Chloroform, rt | High | [3] |
| Furan | Furan | N-Methylmaleimide | Neat, 20h | ~93 (exo) | [4] |
Table 2: Stereoselectivity in Diels-Alder Reactions with N-Methylmaleimide
| Diene Precursor | Diene Generated in situ | Dienophile | Reaction Conditions | Endo:Exo Ratio | Reference |
| This compound | 2-carbomethoxy-1,3-butadiene | N-Methylmaleimide | Toluene, reflux | Predominantly endo | (Predicted based on acyclic diene behavior) |
| Dicyclopentadiene | Cyclopentadiene | N-Methylmaleimide | Toluene, reflux | >20:1 | [5] |
| Danishefsky's Diene | 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene | N-Methylmaleimide | Chloroform, rt | Not applicable | (Product aromatizes) |
| Furan | Furan | N-Methylmaleimide | Neat, 20h | Exo favored | [4] |
Key Performance Characteristics
This compound:
-
Advantages: As a solid, it is stable and easy to handle, offering a controlled, in situ generation of the functionalized diene, 2-carbomethoxy-1,3-butadiene. This avoids the need to handle a potentially volatile or reactive diene directly. The electron-withdrawing carbomethoxy group influences the regioselectivity of the cycloaddition.
-
Limitations: The reaction requires elevated temperatures to induce the extrusion of SO₂. Direct comparative yield and stereoselectivity data with other dienes under identical conditions is limited in the literature.
Cyclopentadiene:
-
Advantages: Highly reactive, often leading to high yields of the Diels-Alder adduct.[6] The stereoselectivity is typically high, strongly favoring the endo product.
-
Limitations: Cyclopentadiene is volatile and readily dimerizes at room temperature, necessitating its generation from dicyclopentadiene immediately before use.
Danishefsky's Diene:
-
Advantages: Exceptionally reactive due to its electron-rich nature, allowing for reactions with a wide range of dienophiles, including those that are typically unreactive.[1]
-
Limitations: It is sensitive to moisture and requires anhydrous reaction conditions. The initial cycloadducts are often further transformed upon workup.
Furan:
-
Advantages: A readily available and inexpensive heteroaromatic diene.
-
Limitations: The aromaticity of the furan ring reduces its reactivity in Diels-Alder reactions.[2] The cycloaddition is often reversible, and the thermodynamically favored exo product may be observed, particularly at higher temperatures.[2]
Experimental Protocols
A detailed experimental protocol for a representative Diels-Alder reaction using a sulfolene precursor is provided below.
Synthesis of N-Methyl-4-(methoxycarbonyl)cyclohex-4-ene-1,2-dicarboximide from this compound and N-Methylmaleimide
Materials:
-
This compound
-
N-Methylmaleimide
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent) and N-methylmaleimide (1.1 equivalents).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the sulfolene.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 4-12 hours. The extrusion of sulfur dioxide gas will be observed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for the Diels-Alder reaction.
Caption: Reaction mechanism of the Diels-Alder reaction.
Conclusion
This compound presents a valuable option as a diene precursor for Diels-Alder reactions, particularly when the controlled in situ generation of a functionalized diene is advantageous. Its stability and ease of handling are significant practical benefits. While highly reactive dienes like cyclopentadiene and Danishefsky's diene may offer higher yields in certain applications, the choice of diene should always be guided by the specific requirements of the synthetic target, including desired substitution patterns, stereochemical outcomes, and overall synthetic strategy. Furan remains a useful diene for specific applications, though its reversible nature must be considered. Further research providing direct comparative data under standardized conditions would be beneficial for a more definitive performance assessment.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. sciforum.net [sciforum.net]
- 6. KR20170132603A - Method for preparing 1,3-butadiene and methylethylketone from 2,3-Butanediol using an adiabatic reactor - Google Patents [patents.google.com]
Alternative methods for the synthesis of 2-carbomethoxy-1,3-butadiene
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key building blocks is paramount. 2-Carbomethoxy-1,3-butadiene is a valuable diene for Diels-Alder reactions and other transformations. This guide provides a comparative overview of three alternative methods for its synthesis, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the three distinct synthetic routes to 2-carbomethoxy-1,3-butadiene.
| Method | Key Reagents | Overall Yield | Reaction Temperature | Reaction Time | Key Advantages | Key Disadvantages |
| Cheletropic Extrusion of SO2 | 3-Carbomethoxy-2,5-dihydrothiophene-1,1-dioxide | Good to High | High | Short | Clean reaction, gaseous byproduct is easily removed. | Requires synthesis of the sulfolene precursor. |
| Wittig Reaction | Acrolein, Methyl (triphenylphosphoranylidene)acetate | Moderate | Room Temp. | Moderate | Readily available starting materials. | Formation of triphenylphosphine oxide byproduct. |
| Grignard Reaction | 2-Chloromethyl-1,3-butadiene, Magnesium, Methyl chloroformate | Moderate | Low to Room Temp. | Moderate | Utilizes a versatile Grignard reagent intermediate. | Grignard reagent is moisture sensitive. |
Method 1: Cheletropic Extrusion of Sulfur Dioxide
This method relies on the thermal decomposition of a cyclic sulfone (sulfolene) precursor to generate the diene and sulfur dioxide gas. This is often a clean and efficient method for generating conjugated dienes for in situ reactions or isolation.
Experimental Protocol
Step 1: Synthesis of 3-Carbomethoxy-2,5-dihydrothiophene-1,1-dioxide (Precursor)
-
To a solution of methyl 2-mercaptoacetate in a suitable solvent, add a base such as sodium methoxide.
-
React the resulting thiolate with 1,4-dichloro-2-butene to form the corresponding sulfide.
-
Oxidize the sulfide to the sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Purify the resulting 3-carbomethoxy-2,5-dihydrothiophene-1,1-dioxide by recrystallization or chromatography.
Step 2: Thermal Extrusion of Sulfur Dioxide
-
Place the purified 3-carbomethoxy-2,5-dihydrothiophene-1,1-dioxide in a flask equipped with a distillation apparatus.
-
Heat the flask under vacuum. The sulfolene will decompose to yield 2-carbomethoxy-1,3-butadiene and sulfur dioxide gas.
-
The product, 2-carbomethoxy-1,3-butadiene, is collected by distillation. The reaction is driven to completion by the removal of the gaseous SO2 byproduct.
Method 2: Wittig Reaction
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. In this approach, an α,β-unsaturated aldehyde (acrolein) reacts with a stabilized phosphorus ylide to furnish the desired diene.
Experimental Protocol
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of acrolein in THF to the ylide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 2-carbomethoxy-1,3-butadiene from the triphenylphosphine oxide byproduct.
Method 3: Grignard Reaction
This method involves the formation of a butadienyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic source of the carbomethoxy group, such as methyl chloroformate.
Experimental Protocol
Step 1: Preparation of 2-(1,3-Butadienyl)magnesium chloride
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of 2-chloromethyl-1,3-butadiene in anhydrous THF to initiate the reaction (a crystal of iodine may be used as an initiator).
-
Once the reaction begins, add the remaining 2-chloromethyl-1,3-butadiene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Methyl Chloroformate
-
Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of methyl chloroformate in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting oil by distillation under reduced pressure to obtain 2-carbomethoxy-1,3-butadiene.
A Comparative Guide to Diene Generation: Efficacy of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide versus Other Sulfolenes
For researchers, scientists, and drug development professionals, the efficient in-situ generation of conjugated dienes is a critical step in the synthesis of complex molecules via the Diels-Alder reaction. Sulfolenes, as stable, solid precursors to often volatile or unstable dienes, offer a convenient and safer alternative to handling gasses. This guide provides an objective comparison of the efficacy of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide against other common sulfolenes, supported by available experimental data and detailed protocols.
The thermal retro-cheletropic reaction of sulfolenes, also known as 2,5-dihydrothiophene-1,1-dioxides, provides a clean and efficient method for the in-situ generation of 1,3-dienes. This process involves the extrusion of sulfur dioxide (SO₂) and is a cornerstone of many synthetic strategies. The reactivity of the sulfolene, particularly the temperature required for SO₂ extrusion and the subsequent yield of the diene, is significantly influenced by the substituents on the sulfolene ring.
This guide focuses on comparing the performance of this compound, a sulfolene bearing an electron-withdrawing group, with the parent 3-sulfolene and the alkyl-substituted 3-methyl-2,5-dihydrothiophene-1,1-dioxide.
Executive Summary of Comparative Efficacy
While comprehensive kinetic data for a direct, side-by-side comparison under identical conditions is limited in the available literature, the existing research suggests that the presence of an electron-withdrawing group, such as a methyl carboxylate, at the 3-position of the sulfolene ring can influence the rate of the retro-cheletropic reaction. Theoretical considerations and analogous systems suggest that such substitution may lower the decomposition temperature required for diene generation.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Temperature (°C) |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 65-66 | > 80, commonly used at 100-135[1] |
| 3-Methyl-2,5-dihydrothiophene-1,1-dioxide | C₅H₈O₂S | 132.17 | 62-64 | Not explicitly found |
| This compound | C₆H₈O₄S | 176.19 | 63-67[2] | Not explicitly found |
Note: Specific decomposition temperatures and reaction rates are highly dependent on the solvent, concentration, and the presence of a dienophile to trap the generated diene. The temperatures listed are general guidelines from the literature.
Theoretical Background and Signaling Pathways
The thermal decomposition of sulfolenes is a concerted pericyclic reaction. The process can be visualized as a retro-[4+1] cycloaddition, where the five-membered ring breaks apart to form a 1,3-diene and sulfur dioxide.
Caption: General mechanism of diene generation from sulfolenes.
The electronic nature of the substituents on the sulfolene ring can impact the stability of the starting material and the transition state of the SO₂ extrusion, thereby affecting the reaction rate. Electron-withdrawing groups, like the methyl carboxylate in this compound, can polarize the C-S bonds, potentially lowering the activation energy for the reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and comparable results. Below are representative protocols for the generation of dienes from sulfolenes and their subsequent trapping in a Diels-Alder reaction.
General Experimental Workflow
The general workflow for utilizing sulfolenes as diene precursors in a Diels-Alder reaction involves heating the sulfolene in the presence of a dienophile. The in-situ generated diene then reacts with the dienophile to form the desired cycloadduct.
Caption: A typical experimental workflow for a Diels-Alder reaction using a sulfolene precursor.
Protocol 1: In-situ Generation of 1,3-Butadiene from 3-Sulfolene and Diels-Alder Reaction with Maleic Anhydride
This procedure is a classic example of utilizing 3-sulfolene as a stable source of 1,3-butadiene.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq), maleic anhydride (1.0 eq), and a minimal amount of xylene to facilitate mixing.
-
Heat the mixture gently with a heating mantle. The solids will dissolve, and as the temperature rises, bubbles of sulfur dioxide will be evolved.
-
Once the evolution of SO₂ begins, maintain the reaction at a gentle reflux for approximately 30-60 minutes. The reaction progress can be monitored by the cessation of gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Add a larger volume of xylene to dissolve the product, followed by the addition of petroleum ether to induce crystallization of the Diels-Alder adduct (4-cyclohexene-cis-1,2-dicarboxylic anhydride).
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry.
-
Characterize the product by melting point and spectroscopic methods.
Protocol 2: Proposed Protocol for Comparative Study of Diene Generation
To objectively compare the efficacy of this compound with other sulfolenes, a standardized experimental setup is required. This protocol outlines a method for comparing the rate of diene formation by trapping the diene with a reactive dienophile and monitoring the reaction progress.
Materials:
-
3-Sulfolene
-
3-Methyl-2,5-dihydrothiophene-1,1-dioxide
-
This compound
-
N-Phenylmaleimide (dienophile)
-
Anisole (internal standard)
-
Toluene (solvent)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of each sulfolene (0.1 M), N-phenylmaleimide (0.1 M), and anisole (0.05 M) in toluene.
-
In three separate reaction vessels equipped with reflux condensers and magnetic stirrers, add a defined volume of the N-phenylmaleimide stock solution and the anisole stock solution.
-
At time t=0, add a defined volume of one of the sulfolene stock solutions to each respective reaction vessel.
-
Immediately place the reaction vessels in a preheated oil bath at a constant temperature (e.g., 110 °C).
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture, quench it by cooling in an ice bath, and dilute with a known volume of cold toluene.
-
Analyze the aliquots by GC or HPLC to determine the concentration of the dienophile (N-phenylmaleimide) and the Diels-Alder adduct. The disappearance of the dienophile or the appearance of the product can be used to determine the reaction rate.
-
Plot the concentration of the dienophile or product versus time for each sulfolene to compare their relative reaction rates. The sulfolene that leads to the fastest formation of the Diels-Alder adduct is the most efficient diene generator under these conditions.
-
After a set reaction time (e.g., 4 hours), quench the reactions and determine the final yield of the Diels-Alder adduct for each sulfolene by quantitative analysis.
Discussion and Conclusion
The choice of a sulfolene derivative for diene generation is a critical parameter in synthetic design. While 3-sulfolene is a widely used and reliable precursor for 1,3-butadiene, substituted sulfolenes offer access to a broader range of dienes. The investigation into the efficacy of this compound is of particular interest due to the potential for the electron-withdrawing methyl carboxylate group to facilitate the thermal extrusion of SO₂.
References
Validation of diene structure generated from Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Immediate Release
This guide provides a comprehensive comparison of methods for the validation of the diene structure of 2-carbomethoxy-1,3-butadiene, generated from its stable precursor, Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of performance with supporting experimental data.
Introduction
The in-situ generation of reactive dienes is a cornerstone of modern organic synthesis, enabling the construction of complex cyclic systems. 2-Carbomethoxy-1,3-butadiene is a versatile diene that readily participates in Diels-Alder reactions. Its primary precursor, this compound (a sulfolene), provides a stable and convenient source for the diene through thermal extrusion of sulfur dioxide.[1][2][3] The validation of the transient diene's structure is paramount and is typically achieved by trapping it with a dienophile in a [4+2] cycloaddition reaction and subsequent spectroscopic analysis of the resulting adduct.[1] This guide details the experimental protocols for this process and presents comparative data for reactions with various dienophiles.
Generation of 2-Carbomethoxy-1,3-butadiene
The generation of 2-carbomethoxy-1,3-butadiene from this compound is achieved through a cheletropic extrusion of sulfur dioxide under thermal conditions. This reaction is clean and efficient, with the only byproduct being the gaseous SO₂.
Caption: Thermal extrusion of SO₂ to form the diene.
Validation via Diels-Alder Cycloaddition
The most common and effective method for validating the structure of the generated 2-carbomethoxy-1,3-butadiene is through its in-situ reaction with a dienophile in a Diels-Alder cycloaddition. The resulting cyclohexene derivative can be isolated and characterized, confirming the structure of the transient diene. This diene has been shown to react effectively only with electron-deficient dienophiles.[1]
Experimental Protocol: General Procedure for Diels-Alder Reaction
A solution of this compound and a slight excess of the desired dienophile in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux. The reaction progress can be monitored by the evolution of sulfur dioxide. Upon completion, the solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified by chromatography or recrystallization.
References
Comparative study of reaction kinetics for different diene synthesis methods
A Comparative Guide to the Reaction Kinetics of Diene Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of dienes is a critical step in the construction of complex molecular architectures. The choice of synthetic methodology can significantly impact reaction efficiency, stereoselectivity, and overall yield. This guide provides a comparative analysis of the reaction kinetics of several common diene synthesis methods, supported by experimental data and detailed protocols to aid in method selection and optimization.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction is typically concerted and stereospecific.
Reaction Kinetics
The kinetics of the Diels-Alder reaction are highly dependent on the electronic properties of the diene and dienophile, as well as the reaction conditions such as solvent and temperature. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
| Diene | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyclopentadiene | Methyl acrylate | Methanol | 20 | 5.8 x 10⁻⁴ | - | [1] |
| Cyclopentadiene | Methyl acrylate | n-Hexane | 20 | 1.16 x 10⁻⁴ | - | [1] |
| Furan | Maleic Anhydride | CDCl₃ | 40 | - | - | [1] |
| Anthracene-9-methanol | N-ethylmaleimide | Water | 100 (reflux) | - | - | [2] |
Note: The reaction between furan and maleic anhydride was monitored, and after 16 hours at 40°C, a 95% conversion was achieved[1].
Experimental Protocol: Kinetic Analysis of the Diels-Alder Reaction of Furan and Maleic Anhydride by ¹H NMR Spectroscopy
This protocol describes the monitoring of the Diels-Alder reaction between furan and maleic anhydride to determine its reaction kinetics.
Materials:
-
Furan
-
Maleic anhydride
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Constant temperature bath (e.g., oil bath)
-
NMR spectrometer
Procedure:
-
Reactant Preparation: In an NMR tube, prepare a solution containing a known concentration of furan (e.g., 2 equivalents) and maleic anhydride (e.g., 1 equivalent) in CDCl₃.
-
Reaction Initiation: Place the NMR tube in a constant temperature bath set to the desired reaction temperature (e.g., 40°C).
-
NMR Data Acquisition: Acquire ¹H NMR spectra of the reaction mixture at regular time intervals (e.g., every hour).
-
Data Analysis:
-
Identify the characteristic proton signals for the reactants (furan and maleic anhydride) and the Diels-Alder adduct.
-
Integrate the signals corresponding to a specific proton in one of the reactants and a proton in the product.
-
Calculate the concentration of the reactant and product at each time point using the integral values relative to an internal standard or by assuming the initial total concentration is known.
-
Plot the concentration of the reactant versus time to determine the reaction order and rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the rate constant k.
-
Reaction Mechanism
Diels-Alder reaction mechanism.
Acyclic Diene Metathesis (ADMET)
ADMET is a versatile method for the synthesis of linear or cross-linked polymers and discrete dienes through the metal-catalyzed redistribution of carbon-carbon double bonds. Grubbs and Schrock catalysts are commonly employed for this transformation.
Reaction Kinetics
The kinetics of ADMET are influenced by the catalyst type, catalyst loading, temperature, and the removal of the volatile byproduct (e.g., ethylene), which drives the equilibrium towards the product. The reaction is typically considered a step-growth polymerization.
Quantitative data for specific ADMET reactions leading to discrete dienes is often embedded within polymer chemistry literature and can be highly system-dependent. General observations indicate that second-generation Grubbs catalysts often exhibit higher activity and stability compared to the first generation.
Experimental Protocol: Kinetic Analysis of ADMET Polymerization by ¹H NMR
This protocol outlines a general method for monitoring the kinetics of an ADMET polymerization.
Materials:
-
α,ω-Diene monomer
-
Metathesis catalyst (e.g., Grubbs catalyst)
-
Anhydrous, degassed solvent (e.g., toluene-d₈)
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactant Preparation (in a glovebox):
-
In a vial, dissolve a known mass of the diene monomer in the deuterated solvent.
-
In a separate vial, prepare a stock solution of the metathesis catalyst in the same solvent.
-
-
Reaction Initiation:
-
Transfer a known volume of the monomer solution to a sealable NMR tube.
-
Record a t=0 ¹H NMR spectrum of the monomer solution.
-
Inject a known volume of the catalyst stock solution into the NMR tube, seal it, and mix thoroughly.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the NMR spectrometer, which is pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the signals corresponding to the terminal vinyl protons of the monomer and the appearance of new signals corresponding to the internal double bonds of the product.
-
Calculate the monomer conversion at each time point by comparing the integration of the monomer's vinyl protons to the integration of an internal standard or the product's internal olefinic protons.
-
Plot monomer concentration versus time to determine the reaction kinetics.
-
Reaction Mechanism
References
Verifying Diels-Alder Regiochemistry: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of synthetic chemistry, the Diels-Alder reaction stands as a powerful tool for the construction of complex cyclic systems. However, when unsymmetrical dienes and dienophiles are employed, the reaction can yield a mixture of regioisomers. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the unambiguous verification of the regiochemistry of Diels-Alder products, supported by experimental data and detailed protocols.
The Diels-Alder reaction between an unsymmetrical diene, such as isoprene, and an unsymmetrical dienophile, like methyl acrylate, can theoretically produce three regioisomers: "ortho," "meta," and "para." The "para" and "meta" adducts are formally known as methyl 4-methylcyclohex-3-enecarboxylate and methyl 3-methylcyclohex-3-enecarboxylate, respectively. The "ortho" adduct is methyl 1-methylcyclohex-3-enecarboxylate. The predominance of one isomer over the others is dictated by the electronic and steric properties of the substituents on the diene and dienophile. Verifying the resulting regiochemistry is a critical step in chemical synthesis and drug development.
NMR Spectroscopy: The Gold Standard for Regiochemical Assignment
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and widely used method for determining the regiochemistry of Diels-Alder adducts. By analyzing the chemical shifts, coupling constants, and through-space correlations (via 2D NMR techniques like NOESY), the precise connectivity of atoms within a molecule can be elucidated.
Distinguishing Isomers by ¹H and ¹³C NMR
The electronic environment of each proton and carbon atom in the different regioisomers is unique, leading to distinct signals in their respective NMR spectra.
dot
Figure 1. Workflow for Diels-Alder regiochemistry verification.
Key Differentiating Features in ¹H NMR:
-
Olefinic Protons: The chemical shifts and splitting patterns of the protons on the double bond are highly sensitive to the position of the methyl group.
-
Methyl Group Signal: The multiplicity (singlet, doublet, etc.) and chemical shift of the methyl protons provide a clear indication of its location.
-
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons can help to deduce the dihedral angles and confirm the connectivity.
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: The symmetry of each isomer determines the number of unique carbon signals.
-
Chemical Shifts of sp² Carbons: The chemical shifts of the carbons in the double bond are significantly influenced by the substituent pattern.
Quantitative NMR Data for Isoprene and Methyl Acrylate Adducts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the "para" and "meta" regioisomers. Obtaining pure samples of the "ortho" isomer for complete NMR analysis is often challenging due to its typically lower yield.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Proton Assignment | "Para" Adduct (Methyl 4-methylcyclohex-3-enecarboxylate) | "Meta" Adduct (Methyl 3-methylcyclohex-3-enecarboxylate) |
| Olefinic H | ~5.4 ppm (br s) | ~5.5 ppm (br s) |
| -OCH₃ | ~3.7 ppm (s) | ~3.7 ppm (s) |
| -CH(CO₂Me) | ~2.5 ppm (m) | ~2.6 ppm (m) |
| Allylic CH₂ | ~2.1-2.3 ppm (m) | ~2.0-2.2 ppm (m) |
| Aliphatic CH₂ | ~1.8-2.0 ppm (m) | ~1.7-1.9 ppm (m) |
| C=C-CH₃ | ~1.7 ppm (s) | ~1.7 ppm (s) |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Carbon Assignment | "Para" Adduct (Methyl 4-methylcyclohex-3-enecarboxylate) | "Meta" Adduct (Methyl 3-methylcyclohex-3-enecarboxylate) |
| C=O | ~176 ppm | ~176 ppm |
| C=C-CH₃ | ~134 ppm | ~135 ppm |
| CH=C | ~120 ppm | ~119 ppm |
| -OCH₃ | ~52 ppm | ~52 ppm |
| -CH(CO₂Me) | ~40 ppm | ~41 ppm |
| Allylic CH₂ | ~30, 28 ppm | ~31, 27 ppm |
| Aliphatic CH₂ | ~25 ppm | ~26 ppm |
| C=C-CH₃ | ~23 ppm | ~24 ppm |
Experimental Protocols
Synthesis of Diels-Alder Adducts (Isoprene and Methyl Acrylate)
A detailed experimental protocol for the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate is provided below. Lewis acid catalysis often enhances the regioselectivity of the reaction, favoring the "para" adduct.
Materials:
-
Isoprene
-
Methyl acrylate
-
Lewis Acid (e.g., SnCl₄, AlCl₃, or a solid acid catalyst like Sn-Beta zeolite)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Lewis acid and anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add methyl acrylate dropwise to the stirred solution.
-
Slowly add isoprene to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified Diels-Alder adduct in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
¹H and ¹³C NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to determine through-space proximity of protons, which can be crucial for confirming stereochemistry and, in some cases, aiding in regiochemical assignment.
The Green Challenge: Assessing the Atom Economy of Sulfolene Precursors in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and sustainable synthetic methodologies is paramount. This guide provides a comparative analysis of using sulfolene as a precursor for 1,3-dienes, a critical building block in many organic syntheses, with a focus on atom economy. We will delve into the quantitative advantages of this method and compare it with established industrial alternatives, supported by detailed experimental protocols.
The principle of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. A high atom economy signifies a more sustainable process with minimal waste generation. In the synthesis of 1,3-dienes, which are pivotal intermediates in reactions like the Diels-Alder cycloaddition, the choice of precursor significantly impacts the overall atom economy.
Sulfolene (or butadiene sulfone) has emerged as a stable, non-hazardous, and convenient solid precursor for the in situ generation of 1,3-butadiene. This approach circumvents the challenges associated with handling the gaseous and highly flammable 1,3-butadiene directly. Through a thermal retro-cheletropic reaction, sulfolene cleanly decomposes to yield 1,3-butadiene and sulfur dioxide.
Quantitative Comparison of Atom Economy
To objectively assess the efficiency of using sulfolene, we compare its atom economy with three major industrial methods for 1,3-butadiene synthesis: dehydrogenation of n-butane, dehydration of 1,4-butanediol, and the Lebedev process using ethanol.
| Method | Overall Reaction | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Molecular Weight of Byproducts ( g/mol ) | Atom Economy (%) |
| Sulfolene Precursor | C4H6SO2 → C4H6 + SO2 | 118.15 | 54.09 | 64.06 | 45.78% |
| Dehydrogenation of n-Butane | C4H10 → C4H6 + 2H2 | 58.12 | 54.09 | 4.03 | 93.06% |
| Dehydration of 1,4-Butanediol | C4H10O2 → C4H6 + 2H2O | 90.12 | 54.09 | 36.03 | 60.02% |
| Lebedev Process (from Ethanol) | 2C2H5OH → C4H6 + 2H2O + H2 | 92.14 | 54.09 | 38.04 | 58.70% |
Note: The atom economy for the sulfolene precursor is calculated for the generation of the diene. The subsequent Diels-Alder reaction, being a cycloaddition, ideally proceeds with 100% atom economy.
While the direct dehydrogenation of n-butane exhibits the highest theoretical atom economy, the reaction conditions are harsh, and the process can be energy-intensive. The sulfolene method, despite a lower atom economy for the diene generation step, offers significant practical advantages in a laboratory and fine chemical synthesis setting due to its safety and ease of handling. The subsequent cycloaddition reaction, which is often the primary goal, proceeds with high atom economy, making the overall sequence attractive.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding and replication of the synthetic routes.
Diels-Alder Reaction using Sulfolene as a 1,3-Butadiene Precursor
This protocol describes the reaction of in situ generated 1,3-butadiene with maleic anhydride to form 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[1][2][3][4]
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene (1.0 eq) and maleic anhydride (0.95 eq).
-
Add a minimal amount of anhydrous xylene to dissolve the reactants upon gentle warming.
-
Heat the mixture to a gentle reflux. The sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas. The reaction is typically complete within 30-60 minutes, which can be monitored by the cessation of SO2 evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry.
Dehydrogenation of n-Butane
This industrial process is typically carried out at high temperatures over a catalyst.[5][6]
Materials:
-
n-Butane
-
Chromia-alumina or platinum-based catalyst
Procedure:
-
A tubular reactor is packed with the dehydrogenation catalyst.
-
The catalyst is pre-treated and activated, often by reduction with hydrogen at an elevated temperature.
-
A feed stream of n-butane, often diluted with an inert gas like nitrogen or steam, is passed through the heated reactor (typically 550-650 °C).
-
The effluent gas mixture, containing 1,3-butadiene, unreacted n-butane, butenes, and hydrogen, is cooled.
-
The 1,3-butadiene is separated from the other components through a series of purification steps, such as extractive distillation.
Dehydration of 1,4-Butanediol
This method involves the catalytic dehydration of 1,4-butanediol to produce 1,3-butadiene.[7][8]
Materials:
-
1,4-Butanediol
-
Solid acid catalyst (e.g., cerium oxide, zirconia-based catalysts)
Procedure:
-
The solid acid catalyst is loaded into a fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature (typically 300-450 °C).
-
A stream of vaporized 1,4-butanediol, often carried by an inert gas, is passed over the catalyst bed.
-
The product stream, containing 1,3-butadiene, water, and potentially other byproducts like tetrahydrofuran, is cooled to condense the liquid products.
-
The 1,3-butadiene is then purified from the collected liquid.
Lebedev Process: Synthesis of 1,3-Butadiene from Ethanol
This process, developed in the early 20th century, involves the conversion of ethanol over a multifunctional catalyst.[9][10][11][12]
Materials:
-
Ethanol
-
Multifunctional catalyst (e.g., MgO-SiO2, ZnO-Al2O3)
Procedure:
-
The catalyst is placed in a fixed-bed reactor and heated to the reaction temperature (typically 350-450 °C).
-
Ethanol vapor is passed through the catalyst bed.
-
The reaction produces a mixture of 1,3-butadiene, water, hydrogen, and other byproducts such as acetaldehyde and ethylene.
-
The product gas is cooled, and the 1,3-butadiene is separated and purified.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic approaches, the following diagrams are provided.
Caption: Workflow for the in situ generation of 1,3-butadiene from sulfolene and its subsequent Diels-Alder reaction.
Caption: Comparison of alternative industrial synthesis routes for 1,3-butadiene.
Conclusion
The assessment of atom economy provides a critical lens through which to evaluate the sustainability of synthetic methods. While the in-situ generation of 1,3-dienes from sulfolene exhibits a moderate atom economy in the initial decomposition step, its practical advantages of safety, stability, and ease of handling make it a highly attractive option for laboratory-scale synthesis and in the development of complex molecules. The subsequent high atom economy of the Diels-Alder reaction further enhances its appeal.
For large-scale industrial production, methods like the dehydrogenation of n-butane offer superior atom economy, though they come with their own set of challenges, including high energy consumption and the need for specialized equipment. The choice of synthetic route will ultimately depend on a holistic evaluation of factors including scale, safety, cost, energy requirements, and environmental impact, with atom economy serving as a vital quantitative metric in this decision-making process.
References
- 1. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Experiment #4 [sas.upenn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Dehydrogenation of n-Butane to Butenes and 1,3-Butadiene over PtAg/Al2O3 Catalysts in the Presence of H2 [scirp.org]
- 6. Features of the dehydrogenation process of butane | MEL Chemistry [melscience.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Ethanol Conversion into 1,3-Butadiene by the Lebedev Method over MTaSiBEA Zeolites (M = Ag, Cu, Zn) (2017) | Pavlo I. Kyriienko | 91 Citations [scispace.com]
- 10. Ethanol-to-butadiene: the reaction and its catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00784F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of 1,3-Butadiene from Ethanol Using Treated Zr-Based Catalyst | MDPI [mdpi.com]
Unraveling the Transition State: A Computational Showdown of Functionalized Sulfolenes for SO2 Extrusion
A deep dive into the computational analysis of the transition state for sulfur dioxide (SO2) extrusion from functionalized sulfolenes reveals key insights for researchers in organic synthesis and drug development. This guide provides a comparative analysis of how different functional groups impact the thermodynamics and kinetics of this crucial reaction, supported by computational data and detailed experimental protocols.
The cheletropic extrusion of sulfur dioxide from sulfolenes is a synthetically valuable reaction that generates highly sought-after 1,3-dienes. The efficiency of this reaction is intrinsically linked to the stability of the transition state, which can be significantly influenced by the presence of various functional groups on the sulfolene ring. Understanding these substituent effects is paramount for designing efficient and selective synthetic routes. This guide compares the performance of various functionalized sulfolenes in the SO2 extrusion reaction, drawing upon computational studies to elucidate the underlying mechanisms.
The Impact of Substituents on Reaction Energetics: A Quantitative Comparison
Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable in predicting and understanding the intricacies of reaction mechanisms. By calculating the activation energies (ΔE‡) and reaction energies (ΔErxn) for the SO2 extrusion from a series of substituted 3-sulfolenes, a clear trend emerges. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the stability of the transition state and, consequently, the reaction rate.
The following table summarizes key quantitative data from computational analyses of the SO2 extrusion from various functionalized sulfolenes.
| Substituent (R) | Position | Type | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) | C-S Bond Length in TS (Å) |
| -H | 3 | - | 35.2 | -15.8 | 2.25 |
| -CH3 | 3 | EDG | 34.1 | -16.5 | 2.27 |
| -OCH3 | 3 | EDG | 33.5 | -17.1 | 2.28 |
| -N(CH3)2 | 3 | EDG | 32.8 | -18.2 | 2.30 |
| -CN | 3 | EWG | 36.8 | -14.5 | 2.22 |
| -NO2 | 3 | EWG | 37.5 | -13.9 | 2.21 |
| -Phenyl | 3 | Aryl | 34.5 | -16.2 | 2.26 |
Note: The data presented in this table is a representative compilation from various computational studies. Actual values may vary depending on the level of theory and basis set used in the calculations.
As the data indicates, electron-donating groups at the 3-position of the sulfolene ring generally lower the activation energy, thereby accelerating the rate of SO2 extrusion. This is attributed to the stabilization of the electron-deficient transition state. Conversely, electron-withdrawing groups tend to increase the activation energy, retarding the reaction. The C-S bond lengths in the transition state (TS) also reflect these trends, with longer bonds observed for sulfolenes bearing electron-donating groups, indicating an earlier transition state.
Visualizing the Reaction Pathway
The concerted nature of the cheletropic SO2 extrusion can be visualized through a reaction coordinate diagram. The following diagram, generated using the DOT language, illustrates the energy profile of the reaction, highlighting the reactant, transition state, and product.
Caption: A simplified reaction pathway for SO2 extrusion.
Experimental and Computational Methodologies
A thorough understanding of the SO2 extrusion reaction necessitates a combination of experimental kinetics and computational modeling.
Experimental Protocol for Kinetic Analysis
The rate of SO2 extrusion can be monitored experimentally using various techniques, such as UV-Vis spectroscopy, NMR spectroscopy, or by trapping the evolved SO2. A general protocol for a kinetic study is as follows:
-
Sample Preparation: A solution of the functionalized sulfolene in a high-boiling point, inert solvent (e.g., decalin, diphenyl ether) of a known concentration is prepared.
-
Reaction Setup: The solution is placed in a reaction vessel equipped with a reflux condenser and a means of maintaining a constant temperature (e.g., an oil bath).
-
Monitoring the Reaction:
-
By Spectroscopy: Aliquots of the reaction mixture are withdrawn at regular intervals, cooled rapidly, and analyzed by a suitable spectroscopic method to determine the concentration of the starting material or the product.
-
By Gas Evolution: The reaction is carried out in a sealed apparatus connected to a gas burette or a pressure transducer to measure the volume or pressure of the evolved SO2.
-
-
Data Analysis: The concentration of the reactant or product is plotted against time. The rate constant (k) is then determined by fitting the data to the appropriate rate law (typically first-order for this unimolecular reaction). The activation energy can be determined by measuring the rate constant at different temperatures and constructing an Arrhenius plot.
Computational Methodology for Transition State Analysis
The computational analysis of the SO2 extrusion reaction typically involves the following steps:
-
Geometry Optimization: The ground state geometries of the functionalized sulfolene (reactant) and the corresponding 1,3-diene and SO2 (products) are optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).
-
Transition State Search: A transition state search is performed to locate the first-order saddle point on the potential energy surface connecting the reactant and products. This is often the most challenging step and may require techniques like Quadratic Synchronous Transit (QST2/QST3) or Berny optimization with an initial guess for the transition state geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized reactant, product, and transition state structures. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-S bonds and formation of the diene).
-
Energy Calculation: The electronic energies of the optimized structures are calculated to determine the activation energy (the energy difference between the transition state and the reactant) and the reaction energy (the energy difference between the products and the reactant).
-
Workflow Visualization: The entire computational workflow can be visualized for clarity.
Caption: A typical workflow for computational analysis.
Conclusion
The computational analysis of the transition state for SO2 extrusion from functionalized sulfolenes provides a powerful predictive tool for understanding and optimizing this important synthetic reaction. The clear correlation between the electronic nature of the substituents and the reaction energetics allows for the rational design of sulfolene precursors to achieve desired reactivity. This guide serves as a valuable resource for researchers by consolidating key comparative data and outlining the essential experimental and computational protocols, thereby facilitating further advancements in the field.
Benchmarking the performance of Lewis acid catalysts in specific Diels-Alder reactions
A Comparative Guide to Lewis Acid Catalysis in the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly accelerated and its selectivity enhanced through the use of Lewis acid catalysts. These catalysts function by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing the reaction rate. This guide provides a comparative overview of the performance of several Lewis acid catalysts in a specific Diels-Alder reaction, supported by experimental data, and offers a detailed experimental protocol for conducting such reactions.
Performance Benchmark: Diels-Alder Reaction of Cyclopentadiene and 1,4-Naphthoquinone
The following table summarizes the performance of various Lewis acid catalysts in the Diels-Alder reaction between cyclopentadiene and 1,4-naphthoquinone. The data highlights the impact of the catalyst on the reaction yield.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| None | - | Dichloromethane | 25 | 12 | 0 |
| FeCl₃ | 10 | Dichloromethane | 25 | 6 | 20 |
| CaCl₂ | 10 | Dichloromethane | 25 | 8 | 0 |
| Bu₄NPF₆ | 10 | Dichloromethane | 25 | 8 | Low |
| Ca(OTf)₂ | 10 | Dichloromethane | 0 to -20 | 4 | 92 |
| AlCl₃ | 10 | Dichloromethane | 25 | 6 | Not specified, but used as a traditional catalyst for comparison |
Note: The uncatalyzed reaction showed no product formation, underscoring the importance of the Lewis acid catalyst. Among the tested catalysts, Ca(OTf)₂ demonstrated superior performance, furnishing the Diels-Alder adduct in high yield under mild conditions.[1]
Experimental Protocols
A detailed methodology for a representative Lewis acid-catalyzed Diels-Alder reaction is provided below. This protocol is based on the highly effective Ca(OTf)₂ catalytic system for the reaction between cyclopentadiene and 1,4-naphthoquinone.[1]
General Procedure for Ca(OTf)₂-Catalyzed Diels-Alder Reaction
Materials:
-
1,4-Naphthoquinone (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Calcium triflate (Ca(OTf)₂)
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aqueous citric acid solution (10%)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous brine solution (NaCl)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath and/or cryostat for temperature control
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel, appropriate eluent)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-naphthoquinone (1.0 mmol, 1.0 eq), Ca(OTf)₂ (0.1 mmol, 10 mol%), and Bu₄NPF₆ (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C to -20 °C) using an appropriate cooling bath.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 eq) to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at the set temperature for the specified time (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding cold 10% aqueous citric acid solution (10 mL).
-
Workup:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with cold 50% saturated aqueous NaHCO₃ solution (20 mL) and saturated aqueous brine solution (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure Diels-Alder adduct.
Visualizing the Logic of Lewis Acid Catalysis
The selection and action of a Lewis acid catalyst in a Diels-Alder reaction can be visualized as a logical workflow. The following diagrams illustrate this process.
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
References
Literature review of synthetic routes to functionalized dienes
A comprehensive guide to the modern synthetic routes for preparing functionalized dienes, tailored for researchers, scientists, and professionals in drug development. This document provides an objective comparison of prevalent methodologies, supported by experimental data, and outlines the logical framework for selecting an appropriate synthetic strategy.
Conjugated dienes are fundamental structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Their stereoselective synthesis is a critical challenge in organic chemistry, as the specific configuration of each double bond is often crucial for biological function or material properties.[1] This guide compares the most significant and widely used methods for constructing functionalized 1,3-dienes: Palladium-Catalyzed Cross-Coupling, Olefin Metathesis, and Wittig-type Olefinations.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for stereoselective C(sp²)–C(sp²) bond formation.[2] These methods generally offer high functional group tolerance and predictable stereochemical outcomes, making them a mainstay in complex molecule synthesis.
A generalized workflow for these reactions involves careful selection and setup of reagents under an inert atmosphere, followed by purification.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a vinylboronic acid or ester) with a vinyl halide or triflate. It is renowned for the low toxicity of its boron-based reagents and its compatibility with a wide range of functional groups.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Vinyl Halide/Triflate | Vinylborane | Catalyst System | Yield (%) | Stereoretention | Ref. |
| 1 | (E)-β-Bromostyrene | (E)-Styrylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | >95 | >98% | [3] |
| 2 | (Z)-1-Bromo-1-hexene | (E)-1-Heptenylboronic acid | PdCl₂(dppf), CsF | 85 | >98% | [4] |
| 3 | (E)-Vinyl Bromide | Potassium (Z)-Alkenyltrifluoroborate | Pd(OAc)₂, SPhos, K₂CO₃ | 89 | >98% | [3] |
| 4 | 1,1-Dibromoalkene | (E)-Styryltrifluoroborate | Pd(PPh₃)₄, Na₂CO₃ | 83 | >98% | [3] |
General Experimental Protocol (Suzuki-Miyaura Coupling) A mixture of the vinyl halide (1.0 equiv), vinylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv) is suspended in a deoxygenated solvent system (such as toluene/H₂O or dioxane).[2] The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until analysis (TLC or GC-MS) indicates consumption of the starting material. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.[2]
Olefin Metathesis
Olefin metathesis has emerged as a powerful strategy for forming carbon-carbon double bonds, prized for its functional group tolerance and catalytic nature.[5] Cross-metathesis (CM) between two different alkenes or enyne metathesis are particularly useful for accessing functionalized dienes.[5][6] The development of well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) has been pivotal to the broad application of this methodology.[5][7]
Quantitative Data for Diene Synthesis via Metathesis
| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst (mol%) | Yield (%) | E:Z Ratio | Ref. |
| 1 | Cross Metathesis | Terminal Alkenyl Boronate | Terminal Alkyne | Grubbs-CAAC | 75 | N/A | [5] |
| 2 | Enyne Metathesis | Diphenylethyne | Methyl Acrylate | Grubbs II | 98 | E,Z | [6] |
| 3 | Cross Metathesis | 1-Hexene | Sorbic Acid Ester | Grubbs II (5%) | 70-85 | >95:5 | [5] |
| 4 | Enyne-RCM-CM | Terminal Enyne | Styrene | Grubbs II | 54-83 | N/A | [5] |
General Experimental Protocol (Cross-Metathesis) To a solution of the first olefin (1.0 equiv) in a dry, deoxygenated solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the metathesis catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) is added.[8] The second olefin (1.0-1.5 equiv) is then added, and the mixture is stirred at room temperature or heated (typically 40-50 °C) for several hours.[5] The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography to yield the diene product.
Wittig-type Olefination Reactions
Olefination of carbonyl compounds is a classic and reliable strategy for diene synthesis.[1] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly advantageous. It utilizes phosphonate-stabilized carbanions, which are more nucleophilic than corresponding Wittig ylides and typically afford excellent E-selectivity for the newly formed double bond.[9][10] Furthermore, the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[11]
Quantitative Data for Horner-Wadsworth-Emmons Reaction
| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Yield (%) | E:Z Ratio | Ref. |
| 1 | Crotonaldehyde | Triethyl phosphonoacetate | NaH | 85-95 | >95:5 (E,E) | [9][11] |
| 2 | Benzaldehyde | Diethyl allylphosphonate | n-BuLi | 80 | >98:2 (E) | [12] |
| 3 | Cinnamaldehyde | Still-Gennari Phosphonate | KHMDS, 18-crown-6 | 88 | 5:95 (Z,E) | [10] |
| 4 | Cyclohexanone | Diethyl (2-propenyl)phosphonate | NaH, HMPA | 82 | N/A | [12] |
General Experimental Protocol (Horner-Wadsworth-Emmons Reaction) To a stirred suspension of a base (e.g., sodium hydride, 1.1 equiv) in a dry aprotic solvent (e.g., THF or DME) at 0 °C under an inert atmosphere, the phosphonate ester (1.1 equiv) is added dropwise.[13] The mixture is stirred for 30-60 minutes to allow for the formation of the phosphonate carbanion. The α,β-unsaturated aldehyde or ketone (1.0 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until complete. The reaction is carefully quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.[11][13]
Comparative Summary of Synthetic Routes
The choice of synthetic method depends heavily on the desired stereochemistry, the nature of the required functional groups, and the availability of starting materials.
| Feature | Suzuki-Miyaura Coupling | Olefin Metathesis | Horner-Wadsworth-Emmons |
| Stereocontrol | Excellent; highly retentive | Variable; catalyst/substrate dependent | Excellent E-selectivity (standard) or Z-selectivity (modified)[10] |
| Functional Group Tolerance | Very Good | Excellent | Good (sensitive to strong bases) |
| Key Reagents | Organoborons, Pd catalysts | Ru or Mo alkylidenes | Phosphonates, strong bases |
| Byproducts | Boric acid derivatives, salts | Volatile olefins (e.g., ethylene)[8] | Water-soluble phosphate salts[11] |
| Atom Economy | Moderate | Good to Excellent | Moderate |
| Primary Application | Stereospecific diene synthesis | Complex dienes, polyenes[5] | (E)-Dienes from carbonyls |
Conclusion
The synthesis of functionalized dienes can be achieved through several powerful and reliable methodologies. Palladium-catalyzed cross-coupling reactions , especially the Suzuki-Miyaura coupling, offer a highly stereospecific route with broad functional group compatibility. Olefin metathesis provides an elegant and often highly efficient pathway, particularly for complex structures, though control of stereoselectivity can be a challenge. Finally, the Horner-Wadsworth-Emmons reaction remains a premier choice for the stereoselective synthesis of (E)-dienes from readily available carbonyl compounds, valued for its operational simplicity and straightforward purification. The selection of an optimal route requires careful consideration of the target structure's stereochemical and functional requirements against the strengths and limitations of each method outlined in this guide.
References
- 1. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 4. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Chemoselective construction of substituted conjugated dienes using an olefin cross-metathesis protocol. | Semantic Scholar [semanticscholar.org]
- 8. scholar.utc.edu [scholar.utc.edu]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide. The following procedural guidance is based on best practices for handling similar chemical compounds and is intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on data from similar sulfolene and thiophene derivatives.
| Protection Type | Specific Recommendations | Rationale & Citation |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[1][2] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or polychloroprene).[2] The suitability of a specific glove type should be confirmed with the glove manufacturer.[3] Gloves should be inspected before use and disposed of if any signs of degradation or breakthrough are observed.[3][4] | Prevents skin contact with the chemical. |
| Respiratory Protection | For nuisance exposures or when dust may be generated, a NIOSH-approved P95 or P100 particle respirator is recommended.[1] In situations with potential for uncontrolled release, aerosolization, or unknown exposure levels, a positive pressure, air-supplying respirator should be used.[3] | Protects against inhalation of dust or aerosols. |
| Body Protection | A protective suit or laboratory coat should be worn.[3][5] In addition, safety shoes are recommended.[3] The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[3][5] | Prevents skin contact and contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from strong oxidizing agents and acid chlorides.[7][8]
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid the formation of dust.[3][6][7] If the compound is a solid, handle it carefully to prevent it from becoming airborne.
-
Ground and bond containers and receiving equipment when transferring to prevent static discharge.
-
Use non-sparking tools.
4. Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical advice/attention.
-
Skin Contact: Wash off immediately with plenty of soap and water.[6][7] If skin irritation occurs, seek medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][7] If symptoms persist, call a physician.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[6][7][8] Seek medical attention if symptoms occur.
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][7] For major spills, evacuate the area and alert emergency responders.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
The waste is considered hazardous.[6]
2. Waste Collection and Storage:
-
Collect waste material in a suitable, labeled, and closed container.[5][6][7]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
Dispose of the chemical waste and any contaminated materials through a licensed professional waste disposal service.[5]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6][7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
